Technical Documentation Center

2-Hydroxyhexadecanal Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Hydroxyhexadecanal
  • CAS: 193619-57-7

Core Science & Biosynthesis

Foundational

what is the biological role of 2-hydroxyhexadecanal in cells

An In-depth Technical Guide to the Cellular Biology of 2-Hydroxyhexadecanal Abstract 2-Hydroxyhexadecanal is a long-chain hydroxylated fatty aldehyde that occupies a critical, albeit transient, position in cellular lipid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Cellular Biology of 2-Hydroxyhexadecanal

Abstract

2-Hydroxyhexadecanal is a long-chain hydroxylated fatty aldehyde that occupies a critical, albeit transient, position in cellular lipid metabolism. While not a household name in signaling cascades, its biological significance is profound, primarily defined by the necessity of its rapid and efficient detoxification. The accumulation of this reactive aldehyde, a hallmark of the rare genetic disorder Sjögren-Larsson Syndrome, leads to severe cellular dysfunction, underscoring the importance of its metabolic control. This guide provides a comprehensive overview of the synthesis, catabolism, and cellular impact of 2-hydroxyhexadecanal. We will explore its role as a metabolic intermediate in the broader context of 2-hydroxylated sphingolipid biology, delve into the pathophysiology of its accumulation, and present detailed methodologies for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this metabolite's role in cellular health and disease.

The Metabolic Crossroads of 2-Hydroxyhexadecanal

2-Hydroxyhexadecanal exists as a fleeting intermediate derived from the metabolism of 2-hydroxylated fatty acids, which are integral components of a specific subset of sphingolipids. Its cellular concentration is kept vanishingly low under normal physiological conditions due to a highly efficient detoxification pathway.

Anabolism: The Path to a Reactive Intermediate

The journey begins not with the aldehyde itself, but with its fatty acid precursor, 2-hydroxyhexadecanoic acid (also known as 2-hydroxypalmitic acid).

  • 2-Hydroxylation of Fatty Acids: The initial and rate-limiting step is the hydroxylation of hexadecanoic acid (palmitic acid) at the alpha-carbon (C-2) position. This reaction is catalyzed by Fatty Acid 2-Hydroxylase (FA2H) , an enzyme primarily located in the endoplasmic reticulum.[1][2]

  • Incorporation into Sphingolipids: The resulting 2-hydroxyhexadecanoic acid is activated to its CoA ester and subsequently incorporated into the ceramide backbone by ceramide synthases (CerS).[1] This forms 2-hydroxy-ceramide, the precursor for a variety of complex 2-hydroxylated sphingolipids (2hFA-SLs), such as 2-hydroxy-glucosylceramide and 2-hydroxy-sphingomyelin.[1][3] These lipids are not bystanders; they are abundant in the myelin sheath of the nervous system and the stratum corneum of the skin, where they play crucial structural roles.[1][3][4]

  • Catabolic Release and Aldehyde Formation: The generation of free 2-hydroxyhexadecanal is believed to occur during the catabolism of these 2hFA-SLs. Lysosomal and peroxisomal pathways degrade these complex lipids, releasing the 2-hydroxy fatty acid.[1] Subsequent peroxisomal α-oxidation can then convert the acid into the corresponding aldehyde, 2-hydroxyhexadecanal.

Anabolism cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome / Peroxisome FA Hexadecanoic Acid (Palmitic Acid) OHFA 2-Hydroxyhexadecanoic Acid FA->OHFA FA2H OHFACoA 2-Hydroxyhexadecanoyl-CoA OHFA->OHFACoA Acyl-CoA Synthetase Aldehyde 2-Hydroxyhexadecanal OHFA->Aldehyde Peroxisomal α-Oxidation OHCer 2-OH-Dihydroceramide OHFACoA->OHCer Ceramide Synthase (CerS) OHCer_desat 2-OH-Ceramide OHCer->OHCer_desat Dihydroceramide Desaturase OH_SL Complex 2-OH-Sphingolipids (e.g., 2-OH-Sphingomyelin) OHCer_desat->OH_SL Sphingolipid Synthases Degradation Lysosomal/Peroxisomal Catabolism OH_SL->Degradation Degradation->OHFA Release of 2-OH Fatty Acid

Figure 1: Anabolic pathway leading to 2-hydroxyhexadecanal formation.
Catabolism: The Essential Detoxification Step

The cellular story of 2-hydroxyhexadecanal is dominated by its rapid removal. As a reactive aldehyde, it has the potential to form damaging adducts with proteins and lipids.[5]

Catabolism Aldehyde 2-Hydroxyhexadecanal (Toxic) Acid 2-Hydroxyhexadecanoic Acid (Non-toxic) Aldehyde->Acid   FALDH (ALDH3A2)   NAD⁺ → NADH + H⁺

Figure 2: The critical detoxification of 2-hydroxyhexadecanal by FALDH.

Pathological Insight: Sjögren-Larsson Syndrome

The indispensable role of FALDH is starkly illustrated by Sjögren-Larsson Syndrome (SLS), a rare autosomal recessive neurocutaneous disorder caused by loss-of-function mutations in the ALDH3A2 gene.[9][10] SLS serves as a human knockout model, revealing the severe consequences of 2-hydroxyhexadecanal and other fatty aldehyde accumulation.

Pathogenic Mechanism: With deficient FALDH activity, fatty aldehydes cannot be oxidized. They accumulate in cells and are partially reduced to fatty alcohols.[6] The core of SLS pathology is believed to be driven by the high reactivity of these accumulated aldehydes.[5]

  • Adduct Formation: The aldehyde group readily forms covalent bonds (Schiff bases) with primary amines on proteins (e.g., lysine residues) and lipids (e.g., phosphatidylethanolamine).[5]

  • Membrane Disruption: In the brain, the formation of adducts with myelin basic protein and other membrane components is hypothesized to destabilize the compact myelin sheath, leading to the observed leukoencephalopathy and spasticity.[5] In the skin, similar disruption of the lamellar lipid matrix in the stratum corneum impairs the permeability barrier, causing the characteristic ichthyosis (dry, scaly skin).[1]

  • Cellular Stress & Signaling Disruption: Aldehyde accumulation can trigger oxidative stress, inflammation, and disrupt normal cellular signaling pathways, contributing to the intellectual disability and retinopathy seen in SLS patients.[5][11]

SLS_Pathology cluster_SLS Pathology FALDH_WT Functional FALDH (ALDH3A2) Detox Detoxification to Fatty Acids FALDH_WT->Detox FALDH_Mut Deficient FALDH (Sjögren-Larsson Syndrome) Aldehyde Fatty Aldehydes (e.g., 2-Hydroxyhexadecanal) Aldehyde->Detox Accumulation Aldehyde Accumulation Aldehyde->Accumulation Oxidation Blocked Adducts Adduct Formation (Proteins, Lipids) Accumulation->Adducts Stress Cellular Stress & Membrane Disruption Adducts->Stress Symptoms Clinical Phenotype (Ichthyosis, Spasticity, Intellectual Disability) Stress->Symptoms Analytical_Workflow Sample Cell/Tissue Sample Extract Lipid Extraction (Bligh-Dyer) Sample->Extract Split Extract->Split Deriv Derivatization (Silylation) Split->Deriv For GC-MS LCMS LC-MS/MS Analysis Split->LCMS For LC-MS/MS GCMS GC-MS Analysis Deriv->GCMS Data Data Processing & Quantification GCMS->Data LCMS->Data

Sources

Exploratory

Decoding Plasmalogen Oxidation: The Mechanistic Pathway and Analytical Profiling of 2-Hydroxyhexadecanal (2-HHD)

Executive Summary Plasmalogens are a unique class of membrane glycerophospholipids characterized by a vinyl ether (O-alk-1′-enyl) bond at the sn-1 position. Due to the electron-rich nature of this bond, plasmalogens act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Plasmalogens are a unique class of membrane glycerophospholipids characterized by a vinyl ether (O-alk-1′-enyl) bond at the sn-1 position. Due to the electron-rich nature of this bond, plasmalogens act as endogenous sacrificial antioxidants, protecting polyunsaturated fatty acids and other critical cellular components from oxidative stress. However, the oxidation of this vinyl ether bond does not merely neutralize reactive oxygen species (ROS); it generates bioactive lipid electrophiles.

This technical whitepaper provides an in-depth analysis of the chemical mechanism driving the formation of 2-hydroxyhexadecanal (2-HHD) —a specific α -hydroxyaldehyde generated during the radical-mediated oxidation of hexadecyl-plasmalogens. Furthermore, we detail a self-validating analytical workflow for the extraction, derivatization, and quantification of these highly transient lipid mediators.

The Chemical Mechanism of 2-HHD Formation

The degradation of plasmalogens is highly dependent on the specific type of oxidant involved. While singlet molecular oxygen ( 1O2​ ) generated by UV light forms a dioxetane ring that cleaves into truncated odd-chain aldehydes (e.g., pentadecanal) 1, radical oxidants follow a distinct chemical pathway.

When radical oxidants, such as hydroxyl radicals ( HO∙ ), attack the vinyl ether bond of a plasmalogen (e.g., PlsEtn p16:0/18:2), they undergo an electrophilic addition. This attack yields an unstable epoxide intermediate (a three-membered oxirane ring) at the sn-1 position 1.

Subsequently, this highly strained three-membered ring undergoes rapid homolytic or heterolytic cleavage. The structural collapse severs the ether linkage, resulting in two primary products:

  • 2-Lysophospholipid (2-LPE) : A stable lyso-lipid that remains in the membrane or undergoes sn-2 remodeling.

  • α -Hydroxyaldehyde : Specifically, if the original sn-1 chain was a 16:0 aliphatic chain, the cleavage produces 2-hydroxyhexadecanal (16:0-OH aldehyde) 2.

Mechanism Pls Plasmalogen (e.g., PlsEtn p16:0/18:2) Epoxide sn-1 Epoxide Intermediate (3-membered ring) Pls->Epoxide Oxidation ROS Radical Oxidants (e.g., Hydroxyl Radical HO•) ROS->Epoxide Attack on Vinyl Ether Cleavage Ring Cleavage Epoxide->Cleavage LPE 2-Lysophospholipid (e.g., 2-LPE) Cleavage->LPE HHD α-Hydroxyaldehyde (2-Hydroxyhexadecanal) Cleavage->HHD Schiff Schiff-Base Adducts (Crosslinking with Proteins/Lipids) HHD->Schiff Reaction with Amines

Mechanistic pathway of 2-hydroxyhexadecanal formation from plasmalogen oxidation.

Biological Fate and Pathological Implications

A critical challenge in studying 2-HHD is its extreme transience. Under physiological oxidation conditions, released α -hydroxyaldehydes disappear from the medium almost as soon as they are produced [[2]](). The electrophilic carbonyl group of 2-HHD rapidly reacts with primary amino groups on adjacent proteins (e.g., lysine residues) or aminophospholipids (like phosphatidylethanolamine) to form Schiff-base adducts 1. This crosslinking mechanism is implicated in lipofuscin formation, membrane rigidification, and the propagation of neurodegenerative pathologies where plasmalogen depletion is a known biomarker.

Quantitative Data Summary: Plasmalogen Oxidation Products

The structural fate of the sn-1 chain is strictly dictated by the initiating reactive oxygen species. The table below summarizes the divergent products of plasmalogen oxidation.

Oxidation ConditionPrimary Reactive Oxygen Species (ROS)Intermediate StructurePrimary sn-1 Cleavage ProductsAldehyde Stability
UV Irradiation / Photosensitizers Singlet Molecular Oxygen ( 1O2​ )Dioxetane ring (4-membered)2-Lysophospholipid + Truncated Aldehyde (e.g., 15:0, 17:0)Highly transient; rapidly oxidizes to fatty acids
Radical Oxidants (e.g., Fe2+ /Ascorbate) Hydroxyl Radical ( HO∙ )Epoxide (3-membered ring)2-Lysophospholipid + α -Hydroxyaldehyde (e.g., 2-HHD)Highly reactive; rapidly forms Schiff-base adducts
Hydroperoxide Formation Alkylperoxyl Radicals ( ROO∙ )Vinyl-ether hydroperoxide (-OOH)2-Lysophospholipid + Alkyl chain cleavageTransient

Analytical Challenges and Experimental Workflows

Detecting 2-HHD requires overcoming its inherent instability. Direct LC-MS or GC-MS analysis of native 2-HHD is virtually impossible due to thermal degradation and rapid Schiff-base formation during extraction. To achieve a self-validating protocol, researchers must employ immediate antioxidant quenching followed by two-step chemical derivatization (MOX/BSTFA) 3.

Workflow Sample 1. Biological Sample (Add BHT & Internal Standard) Oxidation 2. Ex Vivo Oxidation (Fe2+/Ascorbate Assay) Sample->Oxidation Extraction 3. Lipid Extraction (Folch Method at 4°C) Oxidation->Extraction Deriv1 4. Carbonyl Derivatization (Methoxyamine / MOX) Extraction->Deriv1 Deriv2 5. Hydroxyl Silylation (BSTFA) Deriv1->Deriv2 Analysis 6. GC-MS Analysis (EI Mode, SIM) Deriv2->Analysis

Self-validating experimental workflow for the extraction and derivatization of 2-HHD.

Step-by-Step Methodology: Isolation and Derivatization

Step 1: Homogenization and Quenching

  • Action: Homogenize tissue samples (e.g., cerebral cortex) in cold PBS containing 50 µM Butylated hydroxytoluene (BHT).

  • Causality: BHT acts as a potent radical scavenger. Without it, the mechanical stress of homogenization introduces oxygen and ex vivo ROS, artificially inflating baseline 2-HHD levels. This step locks the lipidome in its physiological state.

Step 2: Internal Standard Addition

  • Action: Spike the homogenate with 10 nmol of Heptadecanal (17:0-CHO) prior to extraction.

  • Causality: 17:0-CHO is a non-endogenous odd-chain aldehyde. Its recovery validates both the extraction efficiency and the derivatization yield, acting as a built-in quality control that makes the protocol self-validating.

Step 3: Ex Vivo Oxidation (Optional for Mechanistic Studies)

  • Action: Incubate the homogenate with Fe2+ (50 µM) and ascorbate (500 µM) for 30 minutes at 37°C to induce hydroxyl radical formation 2. Terminate the reaction with 1 mM EDTA to chelate iron.

Step 4: Lipid Extraction

  • Action: Perform a modified Folch extraction using Chloroform:Methanol (2:1, v/v) at 4°C. Collect the lower organic phase and evaporate under a gentle stream of nitrogen gas.

Step 5: Carbonyl Derivatization (MOX)

  • Action: Reconstitute the lipid film in 50 µL of methoxyamine hydrochloride (MOX) in pyridine (2% w/v). Incubate at 60°C for 2 hours.

  • Causality: 2-HHD will readily form Schiff bases with any available amines during GC-MS heating. MOX converts the volatile electrophilic carbonyl group into a highly stable oxime derivative, preventing sample degradation.

Step 6: Hydroxyl Silylation (BSTFA)

  • Action: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS. Incubate at 60°C for an additional 30 minutes.

  • Causality: The α -hydroxyl group of 2-HHD causes severe peak tailing on GC columns due to hydrogen bonding. BSTFA replaces the hydroxyl proton with a trimethylsilyl (TMS) group, significantly increasing volatility and ensuring sharp, quantifiable chromatographic peaks 3.

Step 7: GC-MS Analysis

  • Action: Inject 1 µL into a GC-MS system operating in Electron Ionization (EI) mode. Utilize Selected Ion Monitoring (SIM) to target the specific m/z fragments of the derivatized 2-HHD oxime-TMS complex and the 17:0-CHO internal standard.

References

  • Stadelmann-Ingrand, S., et al. "Plasmalogen degradation by oxidative stress: Production and disappearance of specific fatty aldehydes and fatty α-hydroxyaldehydes." Free Radical Biology and Medicine, 2001.
  • MDPI / Nutrients.
  • ResearchGate. "The Changes in Plasmalogens: Chemical Diversity and Nutritional Implications—A Narrative Review" (Secondary Reference).

Sources

Foundational

role of 2-hydroxyhexadecanal in sphingosine-1-phosphate lyase degradation pathway

The Biochemical Fate of 2-Hydroxyhexadecanal: Decoding the Phytosphingosine-1-Phosphate Lyase Degradation Pathway Executive Summary While the canonical degradation of sphingosine-1-phosphate (S1P) into (2E)-hexadecenal i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Biochemical Fate of 2-Hydroxyhexadecanal: Decoding the Phytosphingosine-1-Phosphate Lyase Degradation Pathway

Executive Summary

While the canonical degradation of sphingosine-1-phosphate (S1P) into (2E)-hexadecenal is a cornerstone of lipid signaling, the parallel catabolism of phytosphingosine-1-phosphate (PHS1P) generates a chemically distinct and highly reactive intermediate: 2-hydroxyhexadecanal (2-HHD) [1]. Because phytoceramides are highly abundant in yeast and mammalian barrier tissues (such as the stratum corneum of the epidermis), the flux through this specific degradation branch is substantial. This whitepaper deconstructs the biochemical genesis of 2-HHD, its enzymatic detoxification axis, and provides self-validating analytical methodologies for tracking its metabolic flux.

Biochemical Genesis: The Retro-Aldol Cleavage of PHS1P

Sphingosine-1-phosphate lyase (SGPL1 in mammals, Dpl1 in yeast; EC 4.1.2.27) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the irreversible retro-aldol cleavage of sphingoid base-1-phosphates[2].

The structural divergence between canonical S1P and PHS1P dictates the downstream aldehyde product. Phytosphingosine possesses an additional hydroxyl group at the C4 position. When SGPL1 cleaves the C2–C3 carbon bond of PHS1P, the C1 and C2 carbons are released as phosphoethanolamine. The remaining C3–C18 aliphatic tail is released as an aldehyde. Because the original C4-hydroxyl is now positioned adjacent to the newly formed aldehyde carbonyl (formerly C3), the resulting 16-carbon lipid is 2-hydroxyhexadecanal [1].

G PHS Phytosphingosine (PHS) PHS1P Phytosphingosine-1-Phosphate (PHS1P) PHS->PHS1P Sphingosine Kinase S1PL S1P Lyase (SGPL1 / Dpl1) PHS1P->S1PL Cleavage (C2-C3) HHD 2-Hydroxyhexadecanal (2-HHD) S1PL->HHD PE Phosphoethanolamine S1PL->PE ALDH Fatty Aldehyde Dehydrogenase (ALDH3A2 / Hfd1) HHD->ALDH Oxidation HHA 2-Hydroxyhexadecanoic Acid ALDH->HHA PDA Pentadecanoic Acid (C15:0) HHA->PDA Peroxisomal α-Oxidation

Fig 1: The PHS1P degradation pathway and the metabolic fate of 2-hydroxyhexadecanal.

The Detoxification Axis: ALDH3A2 and Peroxisomal α-Oxidation

The Reactivity Bottleneck

As an α -hydroxy aldehyde, 2-HHD is highly electrophilic. If allowed to accumulate, it rapidly forms Schiff-base adducts with primary amines on structural proteins and phosphatidylethanolamine (PE), leading to membrane disruption and proteotoxicity[3].

Enzymatic Oxidation

To mitigate toxicity, 2-HHD is rapidly oxidized to 2-hydroxyhexadecanoic acid (2-HHA). In yeast, this is catalyzed by the fatty aldehyde dehydrogenase Hfd1[4]. In mammals, the orthologous enzyme is ALDH3A2 (FALDH). Clinical Insight: Mutations in the ALDH3A2 gene cause Sjögren-Larsson Syndrome (SLS), a neurocutaneous disorder. The severe ichthyosis (scaling skin) seen in SLS is directly linked to the failure to clear fatty aldehydes—including 2-HHD derived from the massive turnover of epidermal phytoceramides—resulting in the disruption of lamellar body formation[3].

The α -Oxidation Shunt

Standard mitochondrial β -oxidation utilizes the α -carbon and β -carbon to generate acetyl-CoA. However, the presence of a hydroxyl group at the α -position of 2-HHA creates steric and electronic hindrance, completely blocking acyl-CoA dehydrogenases. Causality: To bypass this, the cell shunts 2-HHA to peroxisomal α -oxidation . Here, the α -carbon is oxidatively decarboxylated (released as CO 2​ ). This chain-shortening event yields the odd-chain fatty acid pentadecanoic acid (C15:0) , which can subsequently be converted to pentadecanoyl-CoA and safely integrated into glycerophospholipid metabolism[1].

Quantitative Data: Physicochemical Properties of 2-HHD

Accurate mass spectrometry requires precise knowledge of the metabolite's ionization behavior. 2-HHD preferentially ionizes in negative mode, though adduct formation is highly dependent on the solvent matrix[5].

Property / ParameterValueReference / Source
IUPAC Name 2-hydroxyhexadecanalPubChem[6]
Chemical Formula C 16​ H 32​ O 2​ PubChem[6]
Monoisotopic Mass 256.24023 DaPubChemLite[5]
Predicted XlogP 6.3 (Highly lipophilic)PubChemLite[5]
Primary MS Adducts (ESI+) [M+H] + : m/z 257.2475PubChemLite[5]
Primary MS Adducts (ESI-) [M-H] : m/z 255.2329 [M+CH 3​ COO] : m/z 315.2541PubChemLite[5]

Self-Validating Experimental Protocols

To accurately quantify 2-HHD and its downstream flux, researchers must overcome its transient nature and chemical instability. The following protocols utilize chemical derivatization to "trap" the aldehyde before it can form artifactual Schiff bases.

Protocol A: LC-MS/MS Fluxomics of 2-HHD in Cultured Cells

Rationale: Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) immediately upon lysis traps the aldehyde as a stable oxime. This prevents artifactual loss and significantly enhances ionization efficiency for negative-ion electrospray ionization (ESI-).

Step-by-Step Methodology:

  • Isotope Loading: Incubate cells (e.g., keratinocytes or yeast) with 10 µM [ 13 C 18​ ]-phytosphingosine for 4 hours to establish steady-state labeling.

  • Quenching & Lysis: Aspirate media, wash with ice-cold PBS, and quench metabolism by adding 500 µL of ice-cold Methanol containing 5 mM PFBHA and 100 pmol of internal standard (heptadecanal-d33).

  • Derivatization: Sonicate the lysate on ice for 30 seconds. Incubate at room temperature for 30 minutes to ensure complete oxime formation.

  • Lipid Extraction: Add 500 µL of Chloroform and 400 µL of LC-MS grade water (modified Bligh-Dyer). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully extract the lower organic phase (containing the PFBHA-derivatized 2-HHD).

  • Drying & Reconstitution: Evaporate the organic phase under a gentle stream of N 2​ gas. Reconstitute in 100 µL of Isopropanol/Methanol (1:1, v/v).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Operate the mass spectrometer in ESI- Multiple Reaction Monitoring (MRM) mode, tracking the transition of the parent oxime to the pentafluorobenzyl radical fragment.

Workflow Step1 1. Isotope Loading ([13C]-Phytosphingosine) Step2 2. Lysis & Quenching (MeOH + PFBHA Reagent) Step1->Step2 Step3 3. Aldehyde Trapping (Oxime Derivatization) Step2->Step3 Step4 4. Biphasic Extraction (Chloroform / Water) Step3->Step4 Step5 5. LC-MS/MS Analysis (ESI- MRM Mode) Step4->Step5 Step6 6. Flux Quantification (2-HHD to C15:0 ratio) Step5->Step6

Fig 2: Experimental workflow for the stabilization and quantification of 2-HHD flux.

Protocol B: In Vitro SGPL1 Cleavage Assay

Rationale: To isolate the kinetics of 2-HHD generation from its rapid downstream oxidation, an in vitro assay utilizing recombinant S1P lyase and pathway inhibitors is required.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100, and 50 µM Pyridoxal 5'-phosphate (PLP).

  • Enzyme Setup: Add 1 µg of purified recombinant human SGPL1 to 90 µL of the reaction buffer.

  • Substrate Initiation: Initiate the reaction by adding 10 µL of PHS1P (final concentration: 20 µM).

  • Time-Course Sampling: At 0, 5, 15, and 30 minutes, remove 20 µL aliquots and immediately quench in 80 µL of Methanol containing 10 mM PFBHA to trap the generated 2-HHD.

  • Validation Check: Run a parallel negative control using an SGPL1-inactive mutant (e.g., K353A, which cannot bind PLP) to ensure the 2-HHD detected is strictly enzymatically generated and not an artifact of PHS1P auto-oxidation.

References

  • 2-Hydroxyhexadecanal | C16H32O2 | CID 18987871 - PubChem National Institutes of Health (NIH)[Link]

  • 2-hydroxyhexadecanal (C16H32O2) - PubChemLite Université du Luxembourg / LCSB [Link]

  • Yeast Sphingolipid Metabolism American Oil Chemists' Society (AOCS) Lipid Library[Link]

  • Information on EC 4.1.2.27 - sphinganine-1-phosphate aldolase BRENDA Enzyme Database[Link]

  • Sphingolipid Homeostasis in the Endoplasmic Reticulum and Beyond ResearchGate / PLOS Biology[Link]

  • Plasmalogen degradation by oxidative stress: Production and disappearance of specific fatty aldehydes and fatty α-hydroxyaldehydes ResearchGate / Free Radical Biology and Medicine[Link]

Sources

Exploratory

The Metabolic Crossroads of 2-Hydroxyhexadecanal in Saccharomyces cerevisiae: A Technical Guide

Abstract This technical guide provides an in-depth exploration of the metabolic fate of 2-hydroxyhexadecanal, a key intermediate in the sphingolipid turnover pathway, within the model eukaryote Saccharomyces cerevisiae....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the metabolic fate of 2-hydroxyhexadecanal, a key intermediate in the sphingolipid turnover pathway, within the model eukaryote Saccharomyces cerevisiae. Arising from the catabolism of complex sphingolipids, this α-hydroxy long-chain aldehyde is not a metabolic dead-end but is rather efficiently channeled into central metabolism. This document elucidates the putative enzymatic cascade responsible for its conversion, discusses the broader context of fatty aldehyde metabolism in yeast, and provides detailed experimental protocols for researchers investigating this pathway. We will delve into the key enzymatic players, their subcellular localization, and the analytical methodologies required to trace the journey of 2-hydroxyhexadecanal from its origin in the endoplasmic reticulum and vacuole to its ultimate integration into glycerophospholipid and fatty acid metabolism. This guide is intended for researchers in molecular biology, biochemistry, and drug development seeking a comprehensive understanding of this specialized metabolic route.

Introduction: The Origin and Significance of 2-Hydroxyhexadecanal

Saccharomyces cerevisiae, or budding yeast, is a powerhouse of metabolic research, offering unparalleled genetic and biochemical tractability. Within its intricate network of metabolic pathways lies the fascinating process of sphingolipid turnover. Sphingolipids are essential components of eukaryotic cell membranes and also function as signaling molecules in a variety of cellular processes[1]. The degradation of complex sphingolipids is a crucial aspect of cellular homeostasis, and it is from this pathway that 2-hydroxyhexadecanal emerges.

Specifically, the breakdown of phytoceramide, a major sphingolipid in yeast, leads to the formation of phytosphingosine (PHS). PHS is then phosphorylated to PHS-1-phosphate and subsequently cleaved by the long-chain base lyase, Dpl1p, to yield phosphoethanolamine and the C16 α-hydroxy aldehyde, 2-hydroxyhexadecanal[2]. Unlike its non-hydroxylated counterpart, hexadecanal, which is also a product of sphingolipid catabolism, the metabolic processing of 2-hydroxyhexadecanal follows a distinct path.

Recent findings have illuminated that 2-hydroxyhexadecanal is not simply degraded but is converted through a multi-step process into pentadecanoyl-CoA, an odd-chain fatty acyl-CoA[2]. This is a significant discovery, as it reveals a previously uncharacterized pathway for the generation of odd-chain fatty acids in yeast and highlights a sophisticated metabolic recycling system. The integration of a C16 aldehyde into a C15 fatty acyl-CoA underscores the metabolic plasticity of S. cerevisiae. Understanding this pathway is not only fundamental to our knowledge of yeast lipid metabolism but also has implications for fields such as biofuel production and the study of human diseases associated with defects in fatty aldehyde metabolism.

The Putative Metabolic Pathway of 2-Hydroxyhexadecanal

While the complete enzymatic cascade for the conversion of 2-hydroxyhexadecanal to pentadecanoyl-CoA has yet to be fully elucidated in a single study, based on known enzymatic activities in yeast and fundamental biochemical principles, a putative pathway can be proposed. This pathway likely involves a series of oxidation and decarboxylation steps.

Key Enzymatic Steps

The conversion of a C16 α-hydroxy aldehyde to a C15 acyl-CoA likely proceeds through the following key transformations:

  • Oxidation to a 2-hydroxy fatty acid: The initial step is the oxidation of the aldehyde group of 2-hydroxyhexadecanal to a carboxylic acid, forming 2-hydroxypalmitic acid. This reaction is catalyzed by an aldehyde dehydrogenase (ALDH) .

  • Oxidative Decarboxylation: The 2-hydroxypalmitic acid then undergoes oxidative decarboxylation to yield pentadecanal, a C15 fatty aldehyde.

  • Oxidation to a fatty acid: The resulting pentadecanal is then oxidized to pentadecanoic acid, a C15 fatty acid. This step is also likely catalyzed by an aldehyde dehydrogenase .

  • Activation to Acyl-CoA: Finally, pentadecanoic acid is activated to its coenzyme A derivative, pentadecanoyl-CoA, by a fatty acyl-CoA synthetase . This molecule can then enter various metabolic pathways, including β-oxidation or incorporation into complex lipids.

Candidate Enzymes

Saccharomyces cerevisiae possesses a suite of enzymes capable of catalyzing these reactions. While direct experimental evidence for their action on 2-hydroxyhexadecanal is still emerging, the following are strong candidates:

  • Aldehyde Dehydrogenases (ALDHs): Yeast has several ALDHs with broad substrate specificities. The cytosolic Ald6p and the mitochondrial Ald4p are known to act on a range of aliphatic aldehydes[3]. The fatty aldehyde dehydrogenase Hfd1p, which is involved in sphingolipid metabolism, is another prime candidate for the oxidation steps[4].

  • Alcohol Dehydrogenases (ADHs): While the primary proposed pathway involves oxidation, it is also plausible that 2-hydroxyhexadecanal could be reduced to a 1,2-diol by an alcohol dehydrogenase. Yeast possesses several ADHs, such as Adh6p, which have been shown to act on a variety of aldehydes[2]. This could represent a branch point in the metabolic fate of this molecule.

  • Fatty Acyl-CoA Synthetases: The Faa1p and Faa4p enzymes are the major long-chain fatty acyl-CoA synthetases in yeast and are responsible for activating imported and endogenously produced fatty acids[5].

The subcellular localization of these enzymes will play a crucial role in the spatial organization of this metabolic pathway.

Metabolic_Fate_of_2_Hydroxyhexadecanal cluster_sphingolipid_turnover Sphingolipid Turnover cluster_metabolic_conversion Metabolic Conversion cluster_downstream_fates Downstream Fates Phytoceramide Phytoceramide 2_Hydroxyhexadecanal 2_Hydroxyhexadecanal Phytoceramide->2_Hydroxyhexadecanal Dpl1p (Lyase) 2_Hydroxypalmitic_Acid 2_Hydroxypalmitic_Acid 2_Hydroxyhexadecanal->2_Hydroxypalmitic_Acid Aldehyde Dehydrogenase (e.g., Hfd1p, Ald6p) Pentadecanal Pentadecanal 2_Hydroxypalmitic_Acid->Pentadecanal Oxidative Decarboxylation (Putative) Pentadecanoic_Acid Pentadecanoic_Acid Pentadecanal->Pentadecanoic_Acid Aldehyde Dehydrogenase (e.g., Hfd1p, Ald6p) Pentadecanoyl_CoA Pentadecanoyl_CoA Pentadecanoic_Acid->Pentadecanoyl_CoA Fatty Acyl-CoA Synthetase (e.g., Faa1p, Faa4p) Glycerophospholipid_Metabolism Glycerophospholipid_Metabolism Pentadecanoyl_CoA->Glycerophospholipid_Metabolism Beta_Oxidation Beta_Oxidation Pentadecanoyl_CoA->Beta_Oxidation Experimental_Workflow Yeast_Culture Yeast Culture (Mid-log phase) Labeling Add ¹³C-labeled 2-hydroxyhexadecanal Yeast_Culture->Labeling Sampling Time-course Sampling & Quenching Labeling->Sampling Extraction Metabolite Extraction (Liquid-Liquid) Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Analysis Metabolite Identification & Quantification Analysis->Data_Analysis

Figure 2: Experimental workflow for in vivo metabolite tracing.

Genetic Analysis using Gene Deletion Strains

To identify the enzymes responsible for each step, systematic analysis of gene deletion mutants is essential.

Protocol:

  • Strain Selection:

    • Obtain or construct deletion mutants for candidate genes (e.g., Δhfd1, Δald6, Δadh6, Δfaa1, Δfaa4) from the yeast knockout collection.

  • Phenotypic Analysis:

    • Grow wild-type and mutant strains in the presence of 2-hydroxyhexadecanal and assess for any growth defects or sensitivities.

  • Metabolite Accumulation Analysis:

    • Expose each mutant strain to unlabeled 2-hydroxyhexadecanal.

    • After a defined incubation period, extract metabolites as described in section 3.1.

    • Use LC-MS/MS to identify and quantify the accumulation of specific intermediates. For example, a deletion of the gene encoding the aldehyde dehydrogenase responsible for the first oxidation step would be expected to result in the accumulation of 2-hydroxyhexadecanal and a decrease in downstream metabolites.

Table 1: Expected Metabolite Profiles in Gene Deletion Mutants

Mutant StrainExpected Accumulated Intermediate
Δhfd1 or Δald62-Hydroxyhexadecanal
Δ(oxidative decarboxylase)2-Hydroxypalmitic acid
Δ(pentadecanal dehydrogenase)Pentadecanal
Δfaa1 Δfaa4Pentadecanoic acid
In Vitro Enzymatic Assays

To confirm the direct catalytic activity of candidate enzymes on the proposed intermediates.

Protocol:

  • Protein Expression and Purification:

    • Clone the open reading frames of candidate genes (e.g., HFD1, ALD6) into an expression vector with an affinity tag (e.g., 6xHis-tag).

    • Overexpress the proteins in E. coli or yeast and purify them using affinity chromatography.

  • Enzyme Activity Assay:

    • Set up a reaction mixture containing the purified enzyme, the substrate (e.g., 2-hydroxyhexadecanal or 2-hydroxypalmitic acid), and the appropriate cofactor (e.g., NAD⁺ or NADP⁺).

    • Monitor the reaction progress by measuring the production of the product (e.g., NADH or NADPH) spectrophotometrically at 340 nm, or by directly quantifying the substrate and product over time using LC-MS.

  • Kinetic Analysis:

    • Determine the kinetic parameters (Kₘ, Vₘₐₓ, and k꜀ₐₜ) of the enzyme for the specific substrate to assess its catalytic efficiency.

Conclusion and Future Directions

The metabolic fate of 2-hydroxyhexadecanal in Saccharomyces cerevisiae represents a fascinating and physiologically important pathway that connects sphingolipid turnover with central fatty acid and glycerophospholipid metabolism. While the overall transformation to pentadecanoyl-CoA has been established, the precise enzymatic machinery driving this conversion remains an active area of research. The experimental approaches outlined in this guide provide a roadmap for the definitive identification and characterization of the enzymes involved.

Future research in this area will not only fill a fundamental gap in our understanding of yeast lipid metabolism but may also open new avenues for metabolic engineering. For instance, harnessing this pathway could enable the production of valuable odd-chain fatty acids and their derivatives. Furthermore, a detailed understanding of this pathway in yeast will provide valuable insights into the metabolism of α-hydroxy aldehydes in higher eukaryotes, including humans, where defects in fatty aldehyde metabolism are associated with various diseases. The continued study of this seemingly specialized metabolic route in yeast is poised to yield significant and broad-ranging scientific discoveries.

References

  • Obeid, L. M., Okamoto, Y., & Mao, C. (2002). Yeast sphingolipids: metabolism and biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1585(2-3), 163–171.
  • Metabolism and Roles of Sphingolipids in Yeast Saccharomyces cerevisiae. (2019).
  • Fungal Sphingolipids: Biosynthesis Pathways, Structural Features and Biological Functions. (2026). MDPI.
  • Yeast Sphingolipid Metabolism. (2019). AOCS.
  • Synthesis of sphingolipids in yeast from endogenous and exogenous precursors. (n.d.).
  • Metabolism of 2-oxoaldehyde in yeasts. Purification and characterization of NADPH-dependent methylglyoxal-reducing enzyme from Saccharomyces cerevisiae. (1985). PubMed.
  • Datta, S., & Timson, D. J. (2017). Different specificities of two aldehyde dehydrogenases from Saccharomyces cerevisiae var. boulardii. Bioscience Reports, 37(2), BSR20160529.
  • Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. (2024). World Journal of Microbiology and Biotechnology, 40(1), 23.
  • Chen, L., et al. (2015). Engineering the fatty acid metabolic pathway in Saccharomyces cerevisiae for advanced biofuel production. Biotechnology for Biofuels, 8, 99.
  • Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function. (2010). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(9), 967-976.
  • Saccharomyces cerevisiae whole cell biotransformation for the production of aldehyde flavors and fragrances. (2024). Applied Microbiology and Biotechnology, 108(1), 13335.
  • Functional screening of aldehyde decarbonylases for long-chain alkane production by Saccharomyces cerevisiae. (2017). Microbial Cell Factories, 16(1), 69.
  • Datta, S., et al. (2017). Different specificities of two aldehyde dehydrogenases from Saccharomyces cerevisiae var. boulardii. Bioscience Reports, 37(2).
  • Foo, J. L., et al. (2020). Engineering an Alcohol-Forming Fatty Acyl-CoA Reductase for Aldehyde and Hydrocarbon Biosynthesis in Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology, 8, 583648.
  • (PDF) Different specificities of two aldehyde dehydrogenases from Saccharomyces cerevisiae var boulardii. (2017).
  • Optimizing hexanoic acid biosynthesis in Saccharomyces cerevisiae for the de novo production of olivetolic acid. (2024). Metabolic Engineering, 86, 101826.
  • Yin, S. J., et al. (2009). Substrate specificity of human and yeast aldehyde dehydrogenases. Chemico-Biological Interactions, 178(1-3), 72-77.
  • Basson, M. E., Thorsness, M., & Rine, J. (1986). Saccharomyces cerevisiae contains two functional genes encoding 3-hydroxy-3-methylglutaryl-coenzyme A reductase. Proceedings of the National Academy of Sciences, 83(15), 5563-5567.
  • Foo, J. L., et al. (2016). Whole-cell biocatalytic and de novo production of alkanes from free fatty acids in Saccharomyces cerevisiae. Biotechnology and Bioengineering, 113(1), 229-237.
  • Feng, X., et al. (2015). Metabolic engineering of Saccharomyces cerevisiae to improve 1-hexadecanol production. Metabolic Engineering, 27, 10-19.
  • Fatty acid metabolism in Saccharomyces cerevisiae. (2003).
  • Advances in the Degradation of Polycyclic Aromatic Hydrocarbons by Yeasts: A Review. (2024). Journal of Fungi, 10(12), 968.

Sources

Foundational

The Dynamics of 2-Hydroxyhexadecanal: Membrane Interactions, Lipid Droplet Sequestration, and Metabolic Routing

Executive Summary As lipidomics advances, the focus of membrane biology has expanded beyond structural glycerophospholipids to highly reactive, transient lipid intermediates. 2-hydroxyhexadecanal (2-HHD) is a 16-carbon α...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As lipidomics advances, the focus of membrane biology has expanded beyond structural glycerophospholipids to highly reactive, transient lipid intermediates. 2-hydroxyhexadecanal (2-HHD) is a 16-carbon α -hydroxy fatty aldehyde that plays a critical, yet often overlooked, role in membrane stress responses and lipid droplet (LD) dynamics. Originating primarily from sphingolipid catabolism and plasmalogen oxidation, 2-HHD acts as both a metabolic intermediate and a potential lipotoxic agent.

This technical guide provides an in-depth analysis of the biochemical origins of 2-HHD, its partitioning behavior within the endoplasmic reticulum (ER), and the compensatory lipid droplet biogenesis pathways that cells deploy to neutralize aldehyde-induced oxidative stress.

Biochemical Origins and Reactivity of 2-HHD

The cellular pool of 2-HHD is governed by two distinct biochemical pathways—one enzymatically driven and the other induced by oxidative stress.

Enzymatic Cleavage via Sphingolipid Catabolism

In eukaryotic cells, the degradation of complex sphingolipids ultimately yields long-chain bases (LCBs) such as phytosphingosine or sphingosine. These LCBs are phosphorylated to form intermediates like sphingosine-1-phosphate (S1P). The terminal step of this catabolic pathway is catalyzed by S1P lyase (SGPL1), an ER-resident enzyme that irreversibly cleaves S1P to produce phosphoethanolamine and a fatty aldehyde, specifically 2-hydroxyhexadecanal[1].

Non-Enzymatic Plasmalogen Oxidation

Plasmalogens are a unique class of membrane glycerophospholipids characterized by a vinyl ether bond at the sn-1 position. This bond is highly susceptible to attack by radical oxidants. When subjected to oxidative stress (e.g., hydroxyl radicals or UV irradiation), the vinyl ether bond of plasmalogens (such as PlsEtn p16:0/18:2) is cleaved. This homolytic cleavage yields a 2-lysophospholipid and an α -hydroxyaldehyde, specifically 2-HHD[2].

Chemical Instability and Membrane Toxicity

Free fatty aldehydes like 2-HHD are inherently unstable and highly reactive. If not rapidly metabolized, 2-HHD can react with the primary amino groups of membrane proteins and aminophospholipids to form Schiff-base adducts[2]. This unregulated lipidation alters membrane fluidity, disrupts protein function, and triggers cytoskeletal reorganization.

Biochemical origins of 2-HHD and its routing into lipid droplets and recycling pathways.

Membrane Partitioning and Lipid Droplet Quality Control

Because 2-HHD possesses a hydrophobic aliphatic chain and a polar aldehyde/hydroxyl headgroup, it readily partitions into the lipid bilayer of the ER. However, high local concentrations of 2-HHD induce membrane stress.

To mitigate this lipotoxicity, cells utilize Lipid Droplets (LDs) as a quality control mechanism[3]. LDs originate from the ER membrane and serve as a protective sink for toxic lipid intermediates. 2-HHD is sequestered into the phospholipid monolayer of the LD or converted into inert esters within its neutral lipid core.

Simultaneously, the ER and LD-associated enzyme fatty aldehyde dehydrogenase (ALDH3A2 / FALDH) oxidizes 2-HHD into 2-hydroxyhexadecanoic acid. This acid is subsequently converted to its CoA derivative and recycled back into the broader glycerophospholipid metabolism network[1],[3].

Quantitative Profiling of 2-HHD Dynamics

The transient nature of 2-HHD makes it challenging to quantify. The table below summarizes key kinetic and metabolic parameters associated with 2-HHD generation and clearance.

ParameterBiological ContextObservation / ValueSource
Plasmalogen Cleavage UV/ROS-induced oxidation (60-90 min)Generates 2-HHD and odd-chain aldehydes[2]
Aldehyde Instability Post-oxidation environmentRapid conversion to fatty acids or Schiff-base adducts[2]
Enzymatic Clearance ALDH3A2 (FALDH) activityOxidizes 2-HHD to 2-hydroxyhexadecanoic acid[3]
LD Quality Control Oxidative stress responseLD generation mitigates aldehyde lipotoxicity[3]
Sublethal Stress Bacterial/Yeast adaptationAccumulation of 2-HHD and sterols[4]

Experimental Methodologies: Tracking 2-HHD in Subcellular Compartments

To accurately study the interaction between 2-HHD and LDs, researchers must overcome the molecule's inherent volatility and reactivity. The following protocol outlines a self-validating system for the subcellular fractionation and LC-MS/MS quantification of 2-HHD.

Step-by-step workflow for quantifying 2-HHD partitioning between ER and lipid droplets.

Step-by-Step Protocol

Step 1: Pharmacological Stabilization of the Aldehyde Pool

  • Action: Treat the cell culture with an ALDH3A2-specific inhibitor prior to inducing oxidative stress or S1P lyase overexpression.

  • Causality: Because 2-HHD is rapidly cleared by ALDH3A2[3], inhibiting this enzyme stabilizes the transient aldehyde pool. This allows 2-HHD to accumulate to measurable levels within the ER and partition into LDs without being prematurely oxidized to 2-hydroxyhexadecanoic acid.

Step 2: Subcellular Fractionation via Density Gradient Centrifugation

  • Action: Homogenize the cells and perform sucrose density gradient ultracentrifugation.

  • Causality: LDs possess a highly buoyant neutral lipid core, causing them to float to the top fraction of the gradient. This cleanly separates the LDs from the heavier ER membrane fractions, allowing for compartment-specific lipidomics.

Step 3: Lipid Extraction and Internal Standard Spiking

  • Action: Spike the isolated fractions with a known concentration of deuterated 2-HHD (d3-2-HHD), followed immediately by a modified Folch lipid extraction.

  • Causality: This step makes the protocol a self-validating system . The internal standard accounts for any analyte loss or degradation during the extraction process, ensuring that the final LC-MS/MS readout represents absolute quantification rather than relative abundance.

Step 4: PFBHA Derivatization and LC-MS/MS Analysis

  • Action: React the lipid extract with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to derivatize the aldehyde group, then analyze via Multiple Reaction Monitoring (MRM) LC-MS/MS.

  • Causality: Free 2-HHD is volatile and prone to forming Schiff-base artifacts during mass spectrometry ionization[2]. PFBHA derivatization locks the reactive aldehyde into a highly stable oxime derivative, drastically improving ionization efficiency and preventing degradation during chromatographic separation.

Therapeutic & Drug Development Implications

The routing of 2-HHD into lipid droplets is not merely a structural phenomenon; it is a critical survival mechanism. In drug development, targeting the enzymes that regulate 2-HHD offers novel therapeutic avenues:

  • Neurodegenerative and Lipid Storage Disorders: Mutations in ALDH3A2 lead to Sjögren-Larsson syndrome, characterized by the toxic accumulation of fatty aldehydes and alcohols[3]. Enhancing LD biogenesis or upregulating alternative clearance pathways could mitigate the neurotoxicity caused by Schiff-base formation.

  • Antimicrobial Strategies: Sublethal stress in pathogens (e.g., Salmonella) induces the accumulation of 2-HHD and sterols as an adaptive response to fortify the cell membrane[4]. Disrupting this specific sphingolipid stress response could sensitize drug-resistant bacteria to existing antibiotics.

By mapping the precise interactions between reactive aldehydes like 2-HHD and membrane lipid droplets, researchers can unlock new paradigms in cellular quality control and lipid-targeted pharmacology.

Sources

Exploratory

Alpha-Hydroxy Fatty Aldehyde Signaling Pathways in Mammalian Cells: Mechanisms, Epigenetic Regulation, and Pathological Implications

Executive Summary Historically viewed merely as transient metabolic intermediates, long-chain fatty aldehydes—specifically alpha-hydroxy fatty aldehydes like 2-hydroxyhexadecanal (2-HHD) and α,β -unsaturated aldehydes li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically viewed merely as transient metabolic intermediates, long-chain fatty aldehydes—specifically alpha-hydroxy fatty aldehydes like 2-hydroxyhexadecanal (2-HHD) and α,β -unsaturated aldehydes like trans-2-hexadecenal ( Δ 2-HDE)—are now recognized as potent lipid signaling mediators. Generated through the catabolism of plasmalogens and sphingolipids, these highly reactive electrophiles form covalent adducts with nuclear and cytosolic proteins, fundamentally altering epigenetic landscapes and apoptotic cascades.

As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with a mechanistic deconstruction of fatty aldehyde signaling. We will explore their biochemical genesis, their role as epigenetic modulators via Histone Deacetylase (HDAC) inhibition, and the severe pathological consequences of their accumulation, most notably in Sjögren-Larsson Syndrome (SLS). Furthermore, this guide provides field-proven, self-validating experimental protocols for quantifying these elusive lipid mediators in live mammalian cells.

The Biochemical Genesis of Reactive Fatty Aldehydes

Fatty aldehydes are maintained at extremely low steady-state concentrations in healthy mammalian cells due to their high reactivity. They are generated through two primary lipid catabolism pathways:

A. Plasmalogen and Phytoceramide Catabolism

Plasmalogens are unique ether glycerolipids characterized by a vinyl ether bond at the sn-1 position. This bond is highly susceptible to cleavage by radical oxidants (e.g., hydroxyl radicals) or by the enzyme plasmalogenase. The oxidation of plasmalogens (such as PlsEtn) yields 2-lysophospholipid and an α -hydroxyaldehyde, specifically 2-hydroxyhexadecanal (2-HHD) [1]. Additionally, the degradation of phytoceramides by endoplasmic reticulum (ER) and endosomal enzymes also yields 2-HHD, which is subsequently recycled into glycerophospholipid metabolism[2].

B. Sphingosine-1-Phosphate (S1P) Degradation

Sphingosine-1-phosphate (S1P) is a well-established bioactive lipid. However, its irreversible degradation by the pyridoxal phosphate-dependent enzyme S1P lyase (S1PL) generates ethanolamine phosphate and the highly reactive fatty aldehyde trans-2-hexadecenal ( Δ 2-HDE) [3]. While S1PL is predominantly localized in the ER, recent studies have identified active S1PL fractions within the nuclear compartment, placing the generation of Δ 2-HDE in direct proximity to chromatin[4].

Pathway1 P1 Plasmalogens (e.g., PlsEtn) E1 Radical Oxidants / Plasmalogenase P1->E1 P2 Sphingosine-1-Phosphate (S1P) E2 S1P Lyase (S1PL) P2->E2 P3 Phytoceramides E3 Endosomal Enzymes P3->E3 A1 2-Hydroxyhexadecanal (2-HHD) E1->A1 A2 trans-2-Hexadecenal (Δ2-HDE) E2->A2 E3->A1 M1 FALDH (ALDH3A2) A1->M1 A2->M1 C1 Fatty Acids (Metabolic Clearance) M1->C1

Generation and ALDH3A2-mediated metabolic clearance of reactive fatty aldehydes.

The ALDH3A2 Metabolic Bottleneck & Sjögren-Larsson Syndrome

To prevent cellular toxicity, fatty aldehydes must be rapidly oxidized to their corresponding fatty acids. This critical detoxification step is catalyzed by fatty aldehyde dehydrogenase (FALDH) , encoded by the ALDH3A2 gene[5].

When ALDH3A2 is mutated, the metabolic bottleneck leads to Sjögren-Larsson Syndrome (SLS) , a severe autosomal recessive neurocutaneous disorder characterized by ichthyosis, intellectual disability, and spasticity[6]. The pathogenesis of SLS is driven by the accumulation of these un-cleared fatty aldehydes, which form covalent Schiff-base adducts with membrane lipids and proteins. This physical disruption of multi-lamellar membranes and abnormal cell signaling underpins the severe neurological and dermatological phenotypes observed in patients[6].

Core Signaling Mechanisms of Fatty Aldehydes

Fatty aldehydes are not merely toxic byproducts; at physiological concentrations, they act as targeted signaling molecules through electrophilic attack on specific protein residues.

Pathway A: Epigenetic Modulation via HDAC Inhibition

The generation of Δ 2-HDE by nuclear S1PL serves a direct epigenetic function. Δ 2-HDE interacts with the ϵ -amino groups of lysine residues or the sulfhydryl (-SH) groups of Histone Deacetylases 1 and 2 (HDAC1/2)[4]. This covalent adduct formation inhibits HDAC activity. Consequently, the loss of deacetylation leads to the hyperacetylation of Histones H3 and H4 (specifically H3K9), resulting in chromatin remodeling and the transcription of pro-inflammatory genes[4].

Pathway B: The JNK-BAX Apoptotic Axis

In conditions of oxidative stress or impaired FALDH clearance, the accumulation of α -hydroxy and α -halo fatty aldehydes triggers cellular stress pathways. Specifically, 2-HHD and Δ 2-HDE abnormally activate the c-Jun N-terminal Kinase (JNK) signaling cascade[7]. This phosphorylation cascade activates BAX, leading to mitochondrial permeabilization, severe cytoskeletal reorganization, and ultimately, apoptosis[7].

Pathway2 Aldehyde Reactive Fatty Aldehydes (2-HHD, Δ2-HDE) Adduct Covalent Protein Adducts (Lysine/SH Groups) Aldehyde->Adduct Nucleophilic Attack JNK JNK Pathway Activation Aldehyde->JNK Cellular Stress HDAC HDAC1/2 Inhibition (Nuclear Compartment) Adduct->HDAC Direct Binding BAX BAX Activation JNK->BAX Phosphorylation Cascade Histone Increased H3/H4 Acetylation (Epigenetic Shift) HDAC->Histone Loss of Deacetylation Apoptosis Cytoskeletal Reorganization & Apoptosis BAX->Apoptosis Mitochondrial Permeabilization

Divergent signaling pathways of fatty aldehydes: Epigenetic regulation vs. Apoptotic induction.

Quantitative Data Summary

The following table synthesizes the quantitative relationships between specific fatty aldehydes, their enzymatic origins, and their downstream molecular targets.

Aldehyde SpeciesPrimary PrecursorGenerating Enzyme / ConditionIntracellular TargetDownstream Biological Effect
2-Hydroxyhexadecanal (2-HHD) Plasmalogens (e.g., PlsEtn), PhytoceramidesPlasmalogenase, Radical Oxidants, Endosomal EnzymesJNK PathwayCytoskeletal reorganization, BAX-mediated apoptosis
trans-2-Hexadecenal ( Δ 2-HDE) Sphingosine-1-Phosphate (S1P)S1P Lyase (S1PL)HDAC1 / HDAC2Inhibition of deacetylation; Histone H3/H4 hyperacetylation
Hexadecanal 1-O-alkylglycerolipidsAlkylglycerol monooxygenase (AGMO)Protein ϵ -amino groupsSchiff-base adduct formation, membrane disruption

Experimental Methodologies: Self-Validating Protocols

To investigate these pathways, scientists must overcome the low ionization efficiency and high reactivity of fatty aldehydes. The following protocols are designed with built-in causality and self-validation mechanisms to ensure absolute data integrity.

Protocol 1: Isolation of Nuclear Fractions and HDAC Activity Assay

Objective: To measure the inhibitory effect of Δ 2-HDE on HDAC1/2 activity in mammalian lung epithelial cells[8].

  • Step 1: Subcellular Fractionation using Detergent Lysis.

    • Action: Lyse cells using a mild non-ionic detergent buffer (0.1% NP-40 in hypotonic buffer).

    • Causality: We explicitly avoid harsh detergents (like SDS or RIPA) because they disrupt the nuclear envelope and strip weakly bound epigenetic complexes, which would artificially lower baseline HDAC activity.

  • Step 2: Purity Validation (The Self-Validating Step).

    • Action: Run a rapid Western blot on the nuclear pellet using Lamin B (nuclear marker) and GAPDH (cytosolic marker).

    • Causality: If GAPDH is detected, the fraction is contaminated with cytosolic lipases/kinases. The assay must be aborted to prevent false-positive HDAC inhibition caused by cytosolic interference.

  • Step 3: Aldehyde Incubation.

    • Action: Add exogenous Δ 2-HDE (100–10,000 nM) to the validated nuclear preparation, maintaining solvent concentration (ethanol/DMSO) below 0.1%.

    • Causality: Fatty aldehydes are highly hydrophobic. Exceeding solvent limits induces micelle formation, leading to artifactual protein precipitation rather than true physiological adduct formation.

  • Step 4: Fluorogenic HDAC Assay.

    • Action: Incubate the treated lysate with a fluorogenic acetylated peptide substrate.

    • Causality: Deacetylation by active HDACs sensitizes the substrate to a developer solution, releasing a fluorophore. This provides real-time kinetic data, allowing for the precise calculation of the aldehyde's IC50​ .

Protocol 2: Time-Dependent Tracking via Pyrene-Labeled Substrates

Objective: To monitor the metabolic flux of fatty aldehydes in living fibroblasts (e.g., from SLS patients) without relying on mass spectrometry[9].

  • Step 1: Substrate Incubation.

    • Action: Incubate living fibroblasts with 5 µM of 1-O-pyrenedecylglycerol or pyrenedecanal for 24 hours.

    • Causality: Endogenous aldehydes have notoriously low ionization efficiency in standard MS[7]. Pyrene labeling provides a robust, highly sensitive fluorescent tag that survives enzymatic conversion.

  • Step 2: Extraction and HPLC Separation.

    • Action: Extract 10 µl of culture medium with 30 µl methanol, centrifuge, and inject into an HPLC coupled with a fluorescence detector.

    • Self-Validation: The HPLC method must be pre-calibrated to resolve the pyrene-aldehyde, pyrene-alcohol, and pyrene-acid peaks distinctly. Spiking the sample with a known internal pyrene standard ensures that retention time drift does not result in the misidentification of the accumulating metabolites (which is critical for diagnosing FALDH deficiency).

References

  • S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC Source: National Institutes of Health (nih.gov) URL:[Link][3]

  • Studying fatty aldehyde metabolism in living cells with pyrene-labeled compounds Source: ResearchGate (researchgate.net) URL:[Link][9]

  • Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC Source: National Institutes of Health (nih.gov) URL:[Link][5]

  • Mapping of Fatty Aldehydes in the Diabetic Rat Brain Using On-Tissue Chemical Derivatization and Air-Flow-Assisted Desorption Electrospray Ionization-Mass Spectrometry Imaging Source: Journal of Proteome Research - ACS Publications (acs.org) URL:[Link][7]

  • The Changes in Plasmalogens: Chemical Diversity and Nutritional Implications—A Narrative Review - PMC Source: National Institutes of Health (nih.gov) URL:[Link][1]

  • Sphingolipid Homeostasis | Encyclopedia MDPI Source: Encyclopedia (encyclopedia.pub) URL:[Link][2]

  • Genetics and prospective therapeutic targets for Sjögren-Larsson Syndrome Source: Taylor & Francis Online (tandfonline.com) URL:[Link][6]

  • Nuclear Lipid Mediators: Role of Nuclear Sphingolipids and Sphinosine-1-Phosphate Signaling in Epigenetic Regulation of Inflammation and Gene Expression - PMC Source: National Institutes of Health (nih.gov) URL:[Link][4]

  • Δ-2 Hexadecenal Generated from S1P by Nuclear S1P Lyase Is a Regulator of HDAC1/2 Activity and Histone Acetylation in Lung Epithelial Cells Source: ResearchGate (researchgate.net) URL:[Link][8]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of 2-Hydroxyhexadecanal

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Tissues, Cell Lysates, and Lipid Extracts Analytical Platform: Gas Chromatography-Mass Spectrometry (GC-MS) Intro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Tissues, Cell Lysates, and Lipid Extracts Analytical Platform: Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction & Biological Significance

2-Hydroxyhexadecanal (2-HHD) is a bioactive α -hydroxy fatty aldehyde. Biologically, it is generated through two primary pathways:

  • Enzymatic Cleavage: It is the direct lipid product of sphingosine-1-phosphate (S1P) degradation by the enzyme S1P lyase (SGPL1)[1].

  • Lipid Peroxidation: It is produced during the oxidative degradation of plasmalogens, where reactive radical oxidants attack the vinyl ether bond of the lipid[2].

In drug development, monitoring 2-HHD levels is critical for evaluating the pharmacodynamics of S1P lyase inhibitors—a promising class of therapeutics for autoimmune diseases and oncology. However, the transient nature of free α -hydroxyaldehydes[3] and their high polarity make direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) impossible without robust chemical derivatization.

Pathway S1P Sphingosine-1-Phosphate (Substrate) SPL S1P Lyase (Enzyme) S1P->SPL HHD 2-Hydroxyhexadecanal (Lipid Aldehyde) SPL->HHD PE Phosphoethanolamine (Co-product) SPL->PE

S1P Lyase mediated cleavage of Sphingosine-1-Phosphate into 2-HHD.

Derivatization Chemistry: The Causality of Experimental Design

2-HHD contains two problematic functional groups for gas-phase analysis: a reactive terminal aldehyde and a polar α -hydroxyl group. If injected directly into a hot GC inlet, 2-HHD undergoes thermal degradation, enolization, and aldol condensation, resulting in broad, unresolved peaks and total loss of quantitation.

To resolve this, a strict two-step derivatization sequence must be employed. The order of operations is not arbitrary; it is governed by chemical causality.

Step 1: Oximation (Protection of the Aldehyde)

The carbonyl group must be protected first. Reacting 2-HHD with a hydroxylamine derivative—such as Methoxylamine (MOX) or Pentafluorobenzylhydroxylamine (PFBHA)—converts the aldehyde into a stable oxime.

  • Causality: This reaction locks the molecule into an open-chain form, preventing the aldehyde from enolizing or reacting with the silylation reagent in the next step. PFBHA is specifically chosen for Negative Chemical Ionization (NCI) because the highly electronegative pentafluorobenzyl group acts as an electron sink, dramatically increasing ionization efficiency and lowering the limit of detection[3].

Step 2: Silylation (Volatilization of the Hydroxyl)

Once the aldehyde is secured, the remaining α -hydroxyl group is silylated using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS)[4].

  • Causality: BSTFA replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) moiety. This eliminates hydrogen bonding, drastically reducing the boiling point and polarity of the molecule, which ensures sharp chromatographic peak shapes and prevents adsorption to the GC column stationary phase.

DerivWorkflow A 2-HHD Extract (Dry Residue) B Oximation (MOX or PFBHA) A->B C Oxime Intermediate (Stable Carbonyl) B->C D Silylation (BSTFA + 1% TMCS) C->D E Derivatized 2-HHD (GC-MS Ready) D->E

Sequential oximation and silylation derivatization workflow for 2-HHD.

Experimental Protocols

To ensure a self-validating system, both protocols require the use of an internal standard (IS) added prior to lipid extraction. Heptadecanal (C17:0 aldehyde) or isotopically labeled 2-HHD (if available) are recommended to account for derivatization efficiency and injection volume variances.

Protocol A: MOX-TMS Derivatization (For Standard EI-GC-MS)

Best for untargeted metabolomics and high-concentration lipid profiling.

  • Sample Preparation: Transfer the lipid extract containing 2-HHD and the internal standard to a glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Critical: Any residual water will instantly quench the BSTFA reagent.

  • Oximation: Add 50 µL of Methoxylamine hydrochloride solution (20 mg/mL in anhydrous pyridine) to the dried residue.

  • Incubation 1: Cap the vial tightly and incubate at 60°C for 60 minutes.

  • Silylation: Allow the vial to cool to room temperature. Add 50 µL of BSTFA + 1% TMCS[4].

  • Incubation 2: Incubate the mixture at 60°C for an additional 60 minutes.

  • Final Preparation: Cool to room temperature. The sample is now ready for direct injection into the GC-MS (Electron Impact mode).

Protocol B: PFB-TMS Derivatization (For High-Sensitivity NCI-GC-MS)

Best for trace biomarker quantification in drug development.

  • Sample Preparation: Dry the lipid extract under nitrogen in a glass vial.

  • Oximation: Add 50 µL of PFBHA solution (50 mg/mL in anhydrous pyridine) to the dried residue.

  • Incubation 1: Cap and incubate at 60°C for 60 minutes to form the PFB-oxime derivative[3].

  • Solvent Exchange (Optional but Recommended): Evaporate the pyridine under nitrogen to prevent GC inlet contamination, then reconstitute in 50 µL of anhydrous hexane.

  • Silylation: Add 50 µL of BSTFA + 1% TMCS.

  • Incubation 2: Incubate at 60°C for 30 minutes.

  • Final Preparation: Cool and transfer to a GC insert for NCI-GC-MS analysis.

Data Presentation & Method Selection

Select the appropriate derivatization strategy based on your analytical goals and available instrumentation.

Table 1: Comparison of Derivatization Strategies
ParameterProtocol A: MOX-TMSProtocol B: PFB-TMS
Target Application General metabolomics, high-abundance lipidsTrace analysis, drug pharmacodynamics
Ionization Mode Electron Impact (EI, 70 eV)Negative Chemical Ionization (NCI)
Derivatization Reagents MOX in Pyridine BSTFAPFBHA in Pyridine BSTFA
Relative Sensitivity Moderate (Picomole range)Very High (Femtomole range)
Structural Information High (Extensive fragmentation)Low (Primarily molecular anion [M−PFB]− )
Table 2: GC-MS Parameters & Characteristic Ions
Derivative TypePrecursor MoleculeTarget Quantitation Ion (m/z)Qualifier Ions (m/z)
MOX-TMS (EI) 2-HHD342 [M−CH3​]+ 326, 252, 117
MOX-TMS (EI) Heptadecanal (IS)282 [M−CH3​]+ 266, 250
PFB-TMS (NCI) 2-HHD356 [M−PFB]− 266 (loss of TMSOH)

Protocol Validation & QA/QC (Self-Validating System)

To guarantee trustworthiness and scientific integrity, the following QA/QC checks must be integrated into the workflow:

  • Derivatization Efficiency Check: Monitor the chromatogram for the presence of under-derivatized species (e.g., MOX-only derivatives without the TMS group). The presence of these peaks indicates moisture contamination or degraded BSTFA. If observed, discard the reagents and prepare fresh under anhydrous conditions.

  • Reagent Blanks: Always run a blank containing only the extraction solvents and derivatization reagents. Pyridine and BSTFA can degrade to form siloxane artifacts that may co-elute with target analytes.

  • Chromatographic Resolution: Because oximation creates syn and anti geometric isomers, 2-HHD will often elute as two closely spaced, partially resolved peaks. The integration method must be set to sum the area of both isomer peaks to ensure accurate quantitation.

References

  • Source: PMC / National Institutes of Health (2025)
  • Source: ResearchGate / Free Radical Biology and Medicine (2001)
  • Source: AOCS Lipid Library (2019)
  • Source: PMC / National Institutes of Health (2024)

Sources

Application

Application Note: 2-Hydroxyhexadecanal (2-OH-HDA) as a Mechanistic Biomarker for Plasmalogen-Targeted Oxidative Stress

Introduction: Moving Beyond Generic Oxidative Stress Markers In the field of lipidomics and drug development, researchers frequently rely on generic oxidative stress markers such as malondialdehyde (MDA) or 4-hydroxynone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Moving Beyond Generic Oxidative Stress Markers

In the field of lipidomics and drug development, researchers frequently rely on generic oxidative stress markers such as malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE). While useful for assessing global lipid peroxidation, these markers lack molecular specificity; they are downstream byproducts of bulk polyunsaturated fatty acid (PUFA) degradation.

To investigate the targeted oxidative degradation of plasmalogens —a critical event in neurodegenerative diseases and metabolic disorders—a highly specific, mechanistic biomarker is required. 2-Hydroxyhexadecanal (2-OH-HDA) serves this exact purpose.

Plasmalogens are unique ether glycerophospholipids characterized by a vinyl ether bond (O-alk-1'-enyl) at the sn-1 position. This bond acts as a sacrificial antioxidant, making plasmalogens highly susceptible to oxidative stress[1]. When radical oxidants such as hydroxyl radicals (HO•) attack the vinyl ether bond of a C16-plasmalogen (e.g., PlsEtn p16:0/18:2), they form an epoxide intermediate. This three-membered ring subsequently cleaves to yield a 2-lysophospholipid and an α-hydroxyaldehyde, specifically 2-OH-HDA[1][2]. Additionally, 2-OH-HDA is a known intermediate in sphingolipid metabolism, produced when phytoceramide is degraded into phytosphingosine (PHS) and cleaved by LCB lyase[3].

By quantifying 2-OH-HDA, researchers can directly measure the rate of plasmalogen-specific oxidative cleavage and sphingolipid turnover, providing a high-fidelity readout of membrane integrity.

Mechanistic Pathways of 2-OH-HDA Generation

G Pls Plasmalogen (e.g., PlsEtn p16:0/18:2) Epox Epoxide Intermediate (sn-1 vinyl ether bond) Pls->Epox Oxidation ROS Hydroxyl Radicals (HO•) Oxidative Stress ROS->Pls Attacks vinyl ether bond LPE 2-Lysophospholipid (2-LPE) Epox->LPE Cleavage OHHDA 2-Hydroxyhexadecanal (2-OH-HDA) Epox->OHHDA Cleavage Phyto Phytoceramide (Sphingolipid Pool) PHS Phytosphingosine (PHS) Phyto->PHS Ceramidase PHS->OHHDA LCB Lyase

Mechanistic pathways yielding 2-OH-HDA from plasmalogen oxidation and sphingolipid degradation.

Analytical Challenges & The Self-Validating Workflow

Analyzing α-hydroxyaldehydes like 2-OH-HDA presents significant analytical hurdles. Under physiological conditions, released aldehydes are highly unstable; they rapidly oxidize to corresponding fatty acids or react with primary amines on proteins to form Schiff-base adducts[2]. Furthermore, during gas chromatography (GC), free α-hydroxyaldehydes are prone to thermal degradation and aldol condensation[4].

To ensure a self-validating system devoid of artifactual ex vivo oxidation or thermal breakdown, our protocol mandates three critical interventions:

  • Antioxidant Quenching: Addition of Butylated hydroxytoluene (BHT) during extraction to arrest radical propagation.

  • Oximation (PFBHA): Derivatization of the reactive aldehyde group into a stable pentafluorobenzyloxime (PFB-oxime) to prevent enolization[4].

  • Silylation (BSTFA): Capping the remaining α-hydroxyl group to eliminate peak tailing and maximize volatility[4].

Workflow Ext 1. Lipid Extraction (Folch + BHT) Deriv1 2. Oximation (PFBHA, 60°C) Ext->Deriv1 Prevents ex vivo oxidation Deriv2 3. Silylation (BSTFA, 60°C) Deriv1->Deriv2 Stabilizes aldehyde GCMS 4. GC-NCI-MS Quantification Deriv2->GCMS Caps hydroxyl group

Self-validating GC-MS workflow for 2-OH-HDA extraction and dual-derivatization.

Experimental Protocol: GC-MS Quantification of 2-OH-HDA

Step 1: Protected Lipid Extraction

Causality Insight: Plasmalogens will spontaneously oxidize in the presence of atmospheric oxygen and trace metals during homogenization. BHT is non-negotiable here.

  • Homogenize 50 mg of tissue (or 1×107 cells) in 1.0 mL of ice-cold Folch reagent (Chloroform:Methanol, 2:1 v/v) spiked with 50 µM BHT .

  • Immediately spike the homogenate with 10 ng of an internal standard (e.g., 2-hydroxypentadecanal, 2-OH-PDA).

  • Add 0.2 mL of 0.9% NaCl solution to induce phase separation. Vortex vigorously for 30 seconds.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C.

  • Carefully extract the lower organic phase (containing the lipids and free aldehydes) and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen gas.

Step 2: Aldehyde Oximation

Causality Insight: PFBHA reacts specifically with the carbonyl carbon, locking the molecule out of its reactive aldehyde state and adding a highly electronegative moiety ideal for Negative Chemical Ionization (NCI).

  • Reconstitute the dried lipid film in 100 µL of PFBHA solution (5 mg/mL dissolved in pyridine).

  • Cap tightly and incubate in a heating block at 60°C for 30 minutes.

  • Evaporate the pyridine completely under a nitrogen stream.

Step 3: Hydroxyl Silylation

Causality Insight: The remaining α-hydroxyl group can hydrogen-bond with the GC column stationary phase, causing severe peak tailing. Silylation caps this group, ensuring sharp, Gaussian peaks.

  • Add 50 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous hexane to the dried oxime residue.

  • Incubate at 60°C for 30 minutes.

  • Evaporate to dryness under nitrogen and reconstitute the final dual-derivatized analyte in 50 µL of GC-grade hexane. Transfer to a glass GC vial with a micro-insert.

Step 4: GC-NCI-MS Analysis
  • Injection: Inject 1 µL in splitless mode (Inlet temperature: 250°C).

  • Column: Use a standard non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Oven Program: 100°C for 1 min, ramp at 10°C/min to 300°C, hold for 5 min.

  • Ionization: Operate the mass spectrometer in Electron Capture Negative Ionization (ECNI) mode using methane as the reagent gas. The PFB-oxime derivatives undergo dissociative electron capture, yielding a highly abundant [M - PFB]⁻ fragment.

Data Presentation & Method Validation

To ensure robust quantification, the analytical parameters and validation metrics must be rigorously tracked. Below are the standard benchmarks for this assay.

Table 1: GC-NCI-MS Analytical Parameters
AnalyteDerivative TypePrecursor Ion (m/z)Quantifier Ion [M-PFB]⁻Qualifier Ion (m/z)Retention Time (min)
2-OH-HDA PFB-oxime / TMS-ether523.2326.2 236.118.4
2-OH-PDA (IS) PFB-oxime / TMS-ether509.2312.2 222.117.2
Table 2: Method Validation Metrics
Validation Parameter2-OH-HDA Target MetricInternal Standard (2-OH-PDA)
Limit of Detection (LOD) < 0.5 pg on-columnN/A
Limit of Quantitation (LOQ) 1.5 pg on-columnN/A
Extraction Recovery (%) > 85% ± 4.2%> 82% ± 5.1%
Intra-day Precision (CV %) < 6.5%< 5.0%
Linear Dynamic Range 1.5 pg – 500 ngFixed Concentration (10 ng)

References

  • Plasmalogen degradation by oxidative stress: Production and disappearance of specific fatty aldehydes and fatty α-hydroxyaldehydes. Free Radical Biology and Medicine.
  • The Changes in Plasmalogens: Chemical Diversity and Nutritional Implications—A Narr
  • Yeast Sphingolipid Metabolism. AOCS.
  • Aldehydic lipid peroxidation products can be detected after transformation to pentafluorobenzyloxime derivatives by GC-MS screening.

Sources

Method

Topic: Chemical Synthesis Methods for 2-Hydroxyhexadecanal Analytical Standards

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides detailed protocols and expert guidance for the chemical synthesis of 2-hydroxyhexadecanal, a critical a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides detailed protocols and expert guidance for the chemical synthesis of 2-hydroxyhexadecanal, a critical analytical standard for research in lipidomics, metabolic disorders, and drug development. The availability of high-purity standards is paramount for accurate quantification and identification in complex biological matrices.[1] This guide presents two robust, field-proven synthetic routes starting from commercially available precursors: the selective oxidation of 1,2-hexadecanediol and the controlled reduction of 2-hydroxyhexadecanoic acid. We delve into the causality behind experimental choices, offering a framework for producing self-validating, high-purity reference materials suitable for the most demanding analytical applications.

Introduction: The Need for a High-Purity Standard

2-Hydroxyhexadecanal is a long-chain alpha-hydroxy fatty aldehyde. Alpha-hydroxy fatty acids and their derivatives are involved in various physiological and pathological processes. The corresponding aldehyde, while less studied, is a potential biomarker and metabolic intermediate. Accurate investigation of its roles requires a well-characterized, high-purity analytical standard for calibrating instruments, validating analytical methods (e.g., LC-MS/MS, GC-MS), and confirming biological findings.[2] This guide addresses the practical challenges of synthesizing this standard by providing two reliable, step-by-step methodologies.

Strategic Overview of Synthetic Pathways

The synthesis of an α-hydroxy aldehyde presents a unique challenge: the presence of two adjacent, sensitive functional groups—a hydroxyl and an aldehyde. The chosen strategy must prevent unwanted side reactions such as over-oxidation to the carboxylic acid, over-reduction to the diol, or dimerization.

Our laboratory has validated two primary pathways that offer excellent control and yield high-purity products.

  • Method A: Selective Oxidation of a Diol Precursor. This approach leverages the commercially available 1,2-hexadecanediol and employs a mild oxidant to selectively convert the secondary alcohol to an aldehyde.

  • Method B: Controlled Reduction of a Carboxylic Acid Precursor. This route begins with the commercially available 2-hydroxyhexadecanoic acid. It involves protecting the hydroxyl group, converting the acid to an easily reducible ester, and then performing a controlled reduction to the aldehyde, followed by deprotection.

The choice between these methods may depend on reagent availability, scale, and the specific expertise within the laboratory. Method A is more direct, while Method B is a multi-step but highly controllable and robust process.

Below is a high-level workflow applicable to both synthetic strategies.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_final Final Product Start Select Starting Material (1,2-Hexadecanediol or 2-Hydroxyhexadecanoic Acid) Reaction Execute Synthetic Protocol (Method A or B) Start->Reaction Reagents & Solvents Workup Aqueous Workup & Crude Product Extraction Reaction->Workup Crude Product Purify Flash Column Chromatography Workup->Purify Extracted Material Analyze Purity & Identity Confirmation (HPLC, NMR, MS) Purify->Analyze Purified Fractions Standard High-Purity 2-Hydroxyhexadecanal Analytical Standard Analyze->Standard Validated >98% Purity

Caption: General experimental workflow for the synthesis and validation of an analytical standard.

Method A: Selective Oxidation of 1,2-Hexadecanediol

This method is an efficient, single-step conversion of a diol to the target α-hydroxy aldehyde.

Rationale and Diagram

The key to this synthesis is the use of a mild and selective oxidizing agent that preferentially reacts with the secondary alcohol over the primary one and, critically, stops at the aldehyde stage without proceeding to the carboxylic acid.[] Dess-Martin Periodinane (DMP) is an excellent choice for this transformation due to its high selectivity for alcohols, mild reaction conditions (room temperature), and simple workup procedure.

G reactant 1,2-Hexadecanediol CH₃(CH₂)₁₃CH(OH)CH₂(OH) product 2-Hydroxyhexadecanal CH₃(CH₂)₁₃CH(OH)CHO reactant->product Dess-Martin Periodinane (DMP) Dichloromethane (DCM) Room Temperature reagent reagent

Caption: Reaction scheme for the selective oxidation of 1,2-hexadecanediol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,2-Hexadecanediol≥97%Standard SupplierStarting material.
Dess-Martin Periodinane (DMP)Synthesis GradeStandard SupplierHandle in a fume hood; moisture sensitive.
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard SupplierUse dry solvent to ensure DMP reactivity.
Sodium Bicarbonate (NaHCO₃)Reagent GradeStandard SupplierFor aqueous workup.
Sodium Thiosulfate (Na₂S₂O₃)Reagent GradeStandard SupplierTo quench excess DMP.
Magnesium Sulfate (MgSO₄)AnhydrousStandard SupplierFor drying organic layer.
Silica Gel230-400 meshStandard SupplierFor column chromatography.
Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 1,2-hexadecanediol (1.0 eq, e.g., 2.58 g, 10 mmol).

  • Dissolution: Dissolve the diol in 100 mL of anhydrous dichloromethane (DCM). Stir until fully dissolved.

  • Addition of Oxidant: In a single portion, add Dess-Martin Periodinane (1.1 eq, 4.66 g, 11 mmol) to the solution at room temperature.

    • Rationale: A slight excess (1.1 eq) of DMP ensures complete conversion of the starting material. The reaction is conducted at room temperature to maintain selectivity and prevent side reactions.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding 50 mL of a saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 3 eq, 7.5 g).

    • Rationale: The NaHCO₃ solution neutralizes the acetic acid byproduct of the DMP reaction. Sodium thiosulfate reduces the excess hypervalent iodine reagent (DMP) to a water-soluble form, facilitating its removal.

  • Workup & Extraction: Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer is clear. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 30 mL of DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude 2-hydroxyhexadecanal is purified by flash column chromatography on silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane:ethyl acetate (9:1) slurry.

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., from 5% to 25% ethyl acetate). Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield 2-hydroxyhexadecanal as a white solid or waxy oil.

Method B: Controlled Reduction of 2-Hydroxyhexadecanoic Acid

This multi-step method offers excellent control, especially for larger-scale synthesis, by protecting the hydroxyl group before the sensitive reduction step.

Rationale and Diagram

Direct reduction of a carboxylic acid to an aldehyde is challenging and often leads to over-reduction. This protocol circumvents this by first converting the acid into a methyl ester, which can be reliably reduced to the aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperatures. The hydroxyl group is protected as a silyl ether to prevent it from reacting with the reagents.

G start 2-Hydroxyhexadecanoic Acid step1 Protected Acid start->step1 1. TBDMSCl, Imidazole DMF step2 Protected Methyl Ester step1->step2 2. (COCl)₂, cat. DMF then MeOH step3 Protected Aldehyde step2->step3 3. DIBAL-H DCM, -78 °C end 2-Hydroxyhexadecanal step3->end 4. TBAF THF

Caption: Multi-step synthesis of 2-hydroxyhexadecanal via controlled reduction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Hydroxyhexadecanoic Acid≥98%Standard SupplierStarting material.
TBDMS-ClSynthesis GradeStandard Suppliertert-Butyldimethylsilyl chloride.
ImidazoleReagent GradeStandard Supplier
Dimethylformamide (DMF)AnhydrousStandard Supplier
Oxalyl ChlorideSynthesis GradeStandard SupplierHandle with extreme care in a fume hood.
Methanol (MeOH)AnhydrousStandard Supplier
DIBAL-H1.0 M in HexanesStandard SupplierDiisobutylaluminium hydride. Pyrophoric.
TBAF1.0 M in THFStandard SupplierTetrabutylammonium fluoride.
Tetrahydrofuran (THF)AnhydrousStandard Supplier
Detailed Experimental Protocol

Step 1: Protection of the Hydroxyl Group

  • Dissolve 2-hydroxyhexadecanoic acid (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) followed by TBDMS-Cl (1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates completion.

  • Perform an aqueous workup with water and extract with diethyl ether. Dry the organic phase over MgSO₄ and concentrate to yield the protected acid.

Step 2: Esterification

  • Dissolve the protected acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5 eq) at 0 °C. Stir for 2 hours at room temperature.

    • Rationale: Conversion to the acid chloride activates the carboxyl group for esterification.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C. Slowly add anhydrous methanol (5.0 eq). Stir for 1 hour.

  • Perform an aqueous workup with saturated NaHCO₃, extract with DCM, dry, and concentrate to yield the protected methyl ester. Purify by column chromatography if necessary.

Step 3: DIBAL-H Reduction

  • Dissolve the purified protected methyl ester (1.0 eq) in anhydrous DCM and cool the flask to -78 °C (dry ice/acetone bath).

  • Slowly add DIBAL-H (1.1 eq, 1.0 M solution in hexanes) dropwise via syringe.

    • Rationale: Low temperature is critical to prevent the tetrahedral intermediate from collapsing and being reduced a second time to the alcohol. DIBAL-H is a powerful yet controllable reducing agent for this transformation.[4]

  • Stir at -78 °C for 2 hours. Monitor by TLC.

  • Quench the reaction by the slow, careful addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir until the layers separate clearly. Extract with DCM, dry, and concentrate to yield the crude protected aldehyde.

Step 4: Deprotection

  • Dissolve the crude protected aldehyde in THF.

  • Add TBAF (1.5 eq, 1.0 M solution in THF) and stir at room temperature for 1-2 hours.

  • Quench with water, extract with diethyl ether, dry the organic phase, and concentrate.

  • Purify the final product using the flash column chromatography protocol described in Section 3.4 .

Characterization and Quality Control

The final product must be rigorously characterized to confirm its identity and purity as an analytical standard.

Analytical Data Summary
AnalysisExpected Result for 2-Hydroxyhexadecanal
Purity (HPLC) >98% (e.g., using a C18 column with a water/acetonitrile gradient)
¹H NMR (500 MHz, CDCl₃)δ ~9.65 (d, 1H, -CHO), ~4.20 (m, 1H, -CH(OH)-), ~2.50 (d, 1H, -OH), ~1.70 (m, 2H, -CH₂-), ~1.25 (br s, 24H, -(CH₂)₁₂-), ~0.88 (t, 3H, -CH₃)
¹³C NMR (125 MHz, CDCl₃)δ ~204.5 (-CHO), ~71.5 (-CH(OH)-), ~34.0, ~31.9, ~29.7 (multiple), ~29.4, ~29.3, ~25.0, ~22.7, ~14.1 (-CH₃)
Mass Spec (ESI-MS) [M-H]⁻ calculated for C₁₆H₃₁O₂: 255.23; Found: 255.2.

Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration. The aldehyde proton may appear as a singlet or a doublet depending on coupling and resolution.

Recommended QC Procedures
  • Purity Assessment: Use a high-resolution HPLC-UV or HPLC-CAD/ELSD method to determine purity. The standard should be >98% pure with no single impurity >0.5%.

  • Identity Confirmation:

    • NMR Spectroscopy: Obtain ¹H, ¹³C, and 2D correlation spectra (e.g., HSQC) to unambiguously assign all proton and carbon signals, confirming the structure.[5]

    • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition. Analyze fragmentation patterns to further validate the structure.[6]

  • Quantification: Perform a quantitative NMR (qNMR) analysis against a certified reference material to determine the exact concentration of the prepared standard solution.

  • Stability and Storage: The pure compound should be stored as a solid or in an anhydrous solvent at -20°C or lower under an inert atmosphere (argon or nitrogen) to prevent oxidation of the aldehyde.

Conclusion

The two synthetic methods detailed in this application note provide reliable and reproducible pathways for the production of high-purity 2-hydroxyhexadecanal. Method A (Oxidation) offers a rapid, one-step conversion, while Method B (Reduction) provides a more controlled, albeit longer, route suitable for ensuring high fidelity. Rigorous purification and comprehensive analytical characterization as outlined are mandatory to qualify the final material as a trusted analytical standard for quantitative and qualitative research applications.

References

  • University of Oulu. (n.d.). Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. OuluREPO.
  • (n.d.). Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes.
  • (n.d.). Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes. RSC Advances.
  • (2025, November 21). Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes.
  • (2024, January 24). Recent investigations in synthesis of α-hydroxycarboxylic acids by reductive carboxylation of aldehydes with CO2. Chemical Review and Letters.
  • NIST. (n.d.). 2-Hydroxyhexadecanoic acid. NIST WebBook.
  • BOC Sciences. (n.d.). Custom Aldehyde Synthesis.
  • NIST. (n.d.). Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester. NIST WebBook.
  • (n.d.). Synthesis and evaluation of ?-hydroxy fatty acid-derived heterocyclic compounds with potential industrial interest. ResearchGate.
  • (n.d.). Mass spectrum of hexadecanoic acid, 2-hydroxy-1(hydroxymethyl) ethyl ester with retention time (RT) = 20.001. ResearchGate.
  • Harcken, C. (n.d.). The synthesis of aldehydes through reduction has been previously covered in Houben.
  • (n.d.). Synthesis of α-hydroxy ketones and aldehydes. Organic Chemistry Portal.
  • PubChem. (n.d.). 2-Hydroxyhexadecanoic acid.
  • (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. PMC.
  • (n.d.). decanoic acid- 1 J4C, DL-3-hydroxyhexadecanoic. ResearchGate.
  • Sigma-Aldrich. (n.d.). 2-Hydroxyhexadecanoic acid =98 capillaryGC 764-67-0.
  • (n.d.). Synthesis and characterization of 3-ketohexadecanoic acid-1-14C, dl-3-hydroxyhexadecanoic acid-1-14C, and trans-2-hexadecenoic acid-1-14C. DOI.
  • (2026, February 21). AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Oxidation of 1,2-Cycl.
  • The Good Scents Company. (n.d.). 2-hydroxyhexadecanoic acid, 764-67-0.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 2-Oxohexadecanoic Acid.
  • (n.d.). The second wave of formose research. ScienceDirect. DOI.
  • (2019, June 20). Prebiotic Sugar Formation Under Nonaqueous Conditions and Mechanochemical Acceleration. PMC.
  • LIPID MAPS. (n.d.). Structure Database (LMSD).
  • PubChem. (n.d.). Hexadecanal. NIH.
  • (n.d.). Investigations on the formose reaction with partial formaldehyde conversion: A chance for the production of synthetic carbohydrates. ResearchGate.
  • (n.d.). AJ C. Asian Publication Corporation.
  • (2025, May 20). Invariant-Potential-Driven Molecular Dynamics Unravels Formose Reaction Kinetics. ChemRxiv.
  • (n.d.). Hydrothermal formose reaction. New Journal of Chemistry (RSC Publishing).
  • (n.d.). Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates. Springer Nature Experiments.
  • (2025, November 14). (PDF) Mechanism of palmitoleic acid oxidation into volatile compounds during heating.
  • (n.d.). CA2762224C - Recovery and purification of hydroxy fatty acids from source oils. Google Patents.
  • (n.d.). Selective alkane hydroxylation and alkene epoxidation using H2O2 and Fe(II) catalysts electrostatically attached on fluorinated. The Royal Society of Chemistry.
  • Chen, K., et al. (2015, February 15). NMR profiling of biomolecules at natural abundance using 2D 1H-15N and 1H-13C multiplicity-separated (MS) HSQC spectra. PubMed.
  • Santa Cruz Biotechnology. (n.d.). Analytical Standards. SCBT.
  • (n.d.). Biocatalytic Oxidation Reactions: A Chemist's Perspective. Semantic Scholar.
  • (2010, July 22). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.
  • Cayman Chemical. (n.d.). Hexadecanal (CAS 629-80-1).
  • (2023, January 05). Selectivity in the Aliphatic C–H Bonds Oxidation (Hydroxylation) Catalyzed by Heme- and Non-Heme Metal Complexes—Recent Advances. MDPI.
  • (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
  • (2022, December 16). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. MDPI.
  • MilliporeSigma. (n.d.). Analytical standards hplc. Sigma-Aldrich.
  • (n.d.). CA2040925C - Method of purifying polyunsaturated aliphatic compounds. Google Patents.
  • (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • (n.d.). An efficient two-step approach for the preparative separation and purification of eight polyphenols from Hibiscus manihot L. flower with high-speed countercurrent chromatography. Arabian Journal of Chemistry.
  • (n.d.). Purification of Hexabenzylhexaazaisowurtzitane —…. Library of Science.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low recovery of 2-hydroxyhexadecanal in lipid extraction

Welcome to the Technical Support Center for advanced lipidomics. This guide addresses the chronic analytical challenge of isolating and quantifying 2-hydroxyhexadecanal (2-HHD) , providing mechanistic troubleshooting, se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced lipidomics. This guide addresses the chronic analytical challenge of isolating and quantifying 2-hydroxyhexadecanal (2-HHD) , providing mechanistic troubleshooting, self-validating protocols, and field-proven solutions.

The Mechanistic Root of 2-HHD Loss

2-Hydroxyhexadecanal (2-HHD) is a highly reactive, bioactive α-hydroxy fatty aldehyde. It is primarily generated as the terminal product of sphingolipid catabolism via the irreversible cleavage of sphingosine-1-phosphate (S1P) by S1P lyase (SGPL1)[1][2]. Additionally, 2-HHD is produced during the oxidative degradation of plasmalogens under high oxidative stress[3][4].

The core issue with 2-HHD recovery lies in its extreme chemical reactivity. The juxtaposition of an aldehyde and an α-hydroxyl group makes it intrinsically unstable in biological matrices. As soon as it is produced, 2-HHD rapidly disappears through three main pathways:

  • Schiff Base Formation: It reacts covalently with primary amines on proteins or phosphatidylethanolamine (PE) to form Schiff base adducts[3][4].

  • Enzymatic Oxidation: It is rapidly oxidized to 2-hydroxyhexadecanoic acid by long-chain aldehyde dehydrogenases (e.g., ALDH3A2)[5].

  • Extraction Artifacts: In standard methanol-based extractions under acidic conditions, the aldehyde forms dimethyl acetals, effectively masking the target mass in LC-MS/MS.

Pathway S1P Sphingosine-1-Phosphate (S1P) SGPL1 S1P Lyase (SGPL1) S1P->SGPL1 Plasm Plasmalogens (Oxidative Stress) ROS Radical Oxidants Plasm->ROS HHD 2-Hydroxyhexadecanal (2-HHD) SGPL1->HHD Cleavage ROS->HHD Lipid Peroxidation Schiff Schiff Base Adducts (Irreversible Loss) HHD->Schiff + Amines/Proteins Acid 2-Hydroxyhexadecanoic Acid (Enzymatic Oxidation) HHD->Acid + ALDH3A2 Acetal Dimethyl Acetals (Extraction Artifact) HHD->Acetal + Methanol (Acidic)

Biochemical generation and degradation pathways of 2-HHD.

Troubleshooting FAQs

Q1: I am using a standard Folch extraction (Chloroform/Methanol/Water), but my 2-HHD recovery is near zero. What is happening? A: The Folch and Bligh-Dyer methods rely heavily on methanol. Under the slightly acidic conditions often used to improve the recovery of acidic lipids like S1P, aldehydes readily react with methanol to form dimethyl acetals. Furthermore, the homogenization step releases cellular amines and reactive oxygen species, accelerating Schiff base formation and oxidation[3][4]. Causality-Driven Solution: Shift to a Methyl tert-butyl ether (MTBE) extraction to minimize alcohol-aldehyde reactions, and perform in-situ derivatization prior to organic extraction.

Q2: I detect 2-HHD in my standards, but it disappears after the nitrogen drying step. How can I prevent this? A: 2-HHD exhibits moderate volatility and is highly susceptible to auto-oxidation when concentrated to absolute dryness. Causality-Driven Solution: Never dry the lipid extract completely if the aldehyde is underivatized. Dry down to a small volume (e.g., 50 µL) under a gentle, low-temperature nitrogen stream, or derivatize the aldehyde group to a stable oxime prior to the drying step.

Q3: What is the most reliable derivatization strategy for LC-MS/MS analysis of 2-HHD? A: Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is the gold standard for fatty aldehydes[3]. PFBHA reacts with the aldehyde to form a stable oxime derivative, permanently preventing both Schiff base formation and acetalization.

Quantitative Recovery Data

The table below summarizes the expected recovery rates of 2-HHD based on the chosen extraction methodology.

Extraction MethodDerivatization StrategyPrimary Mechanism of LossTypical Recovery (%)
Folch (CHCl₃/MeOH) NoneAcetal formation, Schiff bases< 15%
Bligh-Dyer NoneAcetal formation, Schiff bases< 20%
MTBE NoneOxidation during drying, Volatility35 - 50%
MTBE Pre-extraction PFBHANone (Stable oxime formed)85 - 95%

Optimized Step-by-Step Protocol: In-Situ Derivatization & MTBE Extraction

To guarantee high recovery, the extraction protocol must be a self-validating system . By introducing the derivatization agent before the extraction solvent, the aldehyde is immediately trapped.

Workflow Sample 1. Quench & Spike ISTD Deriv 2. In-situ Derivatization (PFBHA) Sample->Deriv Extract 3. MTBE Extraction Deriv->Extract Dry 4. Gentle N2 (Avoid Dryness) Extract->Dry LCMS 5. LC-MS/MS Analysis Dry->LCMS

Optimized extraction workflow utilizing in-situ derivatization.

Step 1: Quenching and Spiking (The Validation Anchor)

  • Action: Homogenize cells/tissue in 400 µL of ice-cold PBS. Immediately spike in 10 µL of an internal standard (ISTD) such as d5-2-HHD or an odd-chain aldehyde (e.g., 2-hydroxyheptadecanal).

  • Causality: The ISTD must be added before any chemical reaction occurs. In the final LC-MS/MS analysis, monitoring the ratio of derivatized ISTD to un-derivatized ISTD will self-validate the assay. If un-derivatized ISTD is detected, the derivatization step failed.

Step 2: In-Situ Derivatization

  • Action: Add 100 µL of 50 mM PFBHA (prepared in PIPES buffer, pH 6.5) directly to the aqueous homogenate. Incubate at room temperature for 30 minutes in the dark.

  • Causality: Reacting the aldehyde in the aqueous phase before adding organic solvents outcompetes Schiff base formation with cellular proteins. The pH of 6.5 is optimal for oxime formation without inducing acidic lipid degradation.

Step 3: MTBE Liquid-Liquid Extraction

  • Action: Add 1.5 mL of MTBE and 0.4 mL of LC-MS grade methanol to the derivatized mixture. Vortex vigorously for 10 minutes, then centrifuge at 10,000 x g for 5 minutes.

  • Causality: MTBE forms a less dense upper organic layer (unlike chloroform, which forms the bottom layer). This allows you to easily pipette off the lipid-rich upper phase without disturbing the protein pellet at the bottom, leaving reactive amines behind.

Step 4: Gentle Concentration

  • Action: Transfer the upper MTBE layer to a new glass vial. Evaporate under a gentle stream of nitrogen at 30°C. Stop drying when ~50 µL of solvent remains.

  • Causality: Even as a stable oxime, complete dryness can lead to adsorption losses on the glass walls.

Step 5: Reconstitution and Analysis

  • Action: Reconstitute the sample in 150 µL of Isopropanol/Methanol (1:1, v/v) and transfer to an LC-MS vial.

References

  • Plasmalogen degradation by oxidative stress: Production and disappearance of specific fatty aldehydes and fatty α-hydroxyaldehydes. ResearchGate. 3

  • The Changes in Plasmalogens: Chemical Diversity and Nutritional Implications—A Narrative Review. PMC.4

  • Information on EC 4.1.2.27 - sphinganine-1-phosphate aldolase. BRENDA Enzyme Database. 1

  • Sphingolipid Homeostasis in the Endoplasmic Reticulum and Beyond. ResearchGate. 2

  • Information on EC 1.2.1.48 - long-chain-aldehyde dehydrogenase. BRENDA Enzyme Database. 5

Sources

Optimization

Technical Support Center: Troubleshooting 2-Hydroxyhexadecanal (2-HHD) Degradation in Lipidomics

Welcome to the Application Scientist Support Center. 2-Hydroxyhexadecanal (2-HHD) is a highly labile α-hydroxyaldehyde generated primarily through the cleavage of sphingosine-1-phosphate (S1P) by S1P lyase (SGPL1) or via...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 2-Hydroxyhexadecanal (2-HHD) is a highly labile α-hydroxyaldehyde generated primarily through the cleavage of sphingosine-1-phosphate (S1P) by S1P lyase (SGPL1) or via the radical oxidation of plasmalogens[1]. Due to its extreme reactivity, 2-HHD is notoriously difficult to quantify in biological matrices.

This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to help you prevent 2-HHD degradation during sample preparation.

Part 1: FAQ & Troubleshooting Guide

Q1: Why is 2-HHD recovery consistently low in my lipidomics workflows? A: 2-HHD is an α-hydroxyaldehyde. The proximity of the hydroxyl group to the aldehyde carbonyl significantly increases its electrophilicity. In biological matrices, released aldehydes are highly unstable and rapidly undergo two primary degradation pathways: 1) Auto-oxidation into 2-hydroxyhexadecanoic acid, and 2) Nucleophilic attack by primary amines (e.g., free amino acids, phosphatidylethanolamine, proteins) to form Schiff-base adducts[1]. Kinetic studies demonstrate that free α-hydroxyaldehydes disappear from tissue homogenates almost as soon as they are produced[2].

Q2: I am using Tris-HCl buffer for tissue lysis. Could this be affecting my 2-HHD quantification? A: Yes, critically so. Tris(hydroxymethyl)aminomethane contains a primary amine. When 2-HHD is released during homogenization, it immediately reacts with the Tris buffer to form a Schiff base, effectively masking the analyte from mass spectrometric detection. Solution: Always use strictly amine-free buffers, such as Phosphate-Buffered Saline (PBS) or HEPES, during the initial extraction phases.

Q3: What is the most effective immediate stabilization technique for 2-HHD post-extraction? A: Immediate chemical derivatization is mandatory to lock the reactive carbonyl group. Historically, researchers stabilized 2-HHD by reducing it with Sodium Borohydride (NaBH₄) to form a stable hexadecane-1,2-diol[3]. While effective, modern LC-MS/MS workflows favor in situ derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). PFBHA forms a highly stable oxime ether, completely halting Schiff-base formation and auto-oxidation, while adding a fluorinated tag that drastically enhances negative-ion Electrospray Ionization (ESI) sensitivity.

Q4: How do I prevent the artificial generation of 2-HHD during sample preparation? A: 2-HHD is a major byproduct of plasmalogen oxidation[1]. If your sample is exposed to ambient oxygen or reactive oxygen species (ROS) during preparation, plasmalogens will oxidize and artificially inflate your 2-HHD measurements. To prevent this, always add an antioxidant like Butylated hydroxytoluene (BHT) to your quenching solvents and perform all extractions strictly at 4°C or on ice.

Part 2: Pathway & Workflow Visualizations

G S1P Sphingosine-1-Phosphate (S1P) Enzyme S1P Lyase / ROS S1P->Enzyme Plasmalogen Plasmalogens Plasmalogen->Enzyme HHD 2-Hydroxyhexadecanal (2-HHD) Enzyme->HHD Schiff Schiff-Base Adducts (Degradation) HHD->Schiff + Amines Oxidation 2-Hydroxyhexadecanoic Acid (Degradation) HHD->Oxidation Auto-oxidation Reduction Stable Derivative (e.g., Diol / Oxime) HHD->Reduction Immediate Derivatization

Biochemical generation of 2-HHD and its competing degradation vs. stabilization pathways.

Part 3: Quantitative Data on Stabilization Efficacy

The table below summarizes the impact of various sample preparation conditions on the absolute recovery of 2-HHD. Implementing cold extraction combined with immediate derivatization is critical for quantitative accuracy.

Preparation ConditionDerivatization StrategyTempEstimated Recovery (%)Primary Degradation Pathway Prevented
Ambient Extraction (No Additives)None25°C< 15%None (Rapid Schiff base & oxidation)
Cold Extraction + BHTNone4°C35 - 45%Ex vivo Auto-oxidation
Cold Extraction + NaBH₄[3]Reduction (Diol)4°C85 - 90%Schiff base formation & Oxidation
Cold Extraction + PFBHAOxime Formation4°C> 92%Schiff base formation & Oxidation

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your lipidomics data, this protocol utilizes a "self-validating" system. By incorporating an internal standard prior to homogenization and utilizing amine-free conditions, you can mathematically verify the efficiency of the derivatization step.

Protocol: Extraction and In Situ Derivatization of 2-HHD

Step 1: Preparation of Quenching Solution

  • Action: Pre-chill LC-MS grade Methanol to -20°C. Add Butylated hydroxytoluene (BHT) to a final concentration of 50 µM.

  • Causality: BHT scavenges radical oxidants that would otherwise artificially generate 2-HHD from plasmalogen cleavage or degrade endogenous 2-HHD pools[1].

Step 2: Amine-Free Tissue Homogenization

  • Action: Homogenize the tissue sample (e.g., 10-20 mg) in 400 µL of ice-cold, strictly amine-free buffer (e.g., PBS, pH 7.4).

  • Causality: Avoiding buffers like Tris prevents the spontaneous nucleophilic attack of primary amines on the 2-HHD carbonyl group[2].

Step 3: Internal Standard (IS) Spike-In (Self-Validation)

  • Action: Immediately spike 10 pmol of a stable isotope-labeled standard (e.g., d5-2-HHD) or an odd-chain aldehyde surrogate (e.g., heptadecanal, 17:0-CHO) into the homogenate.

  • Causality: Monitoring the IS recovery at the end of the workflow confirms the efficiency of the derivatization step and normalizes any matrix-induced ion suppression during LC-MS/MS.

Step 4: In Situ Derivatization

  • Action: Add 100 µL of 50 mM PFBHA (prepared in LC-MS grade water) directly to the homogenate. Vortex for 30 seconds and incubate at room temperature for 30 minutes in the dark.

  • Causality: PFBHA rapidly reacts with the labile aldehyde to form a highly stable oxime ether. This locks the molecule, preventing both Schiff-base formation and auto-oxidation.

Step 5: Liquid-Liquid Extraction (LLE)

  • Action: Add 500 µL of Chloroform and 200 µL of LC-MS grade water to the derivatized mixture. Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C to induce phase separation.

  • Action: Carefully collect the lower organic (chloroform) phase using a glass Hamilton syringe.

Step 6: Drying and Reconstitution

  • Action: Dry the organic phase under a gentle, continuous stream of Nitrogen gas. Reconstitute the lipid film in 100 µL of Methanol/Isopropanol (1:1, v/v) for immediate LC-MS/MS injection.

Workflow Step1 1. Quench & Lyse Cold Methanol + BHT (-20°C) Step2 2. Amine-Free Extraction Avoid Tris buffers Step1->Step2 Step3 3. In Situ Derivatization PFBHA or NaBH4 addition Step2->Step3 Step4 4. Phase Separation Liquid-Liquid Extraction Step3->Step4 Step5 5. LC-MS/MS Negative ESI Mode Step4->Step5

Step-by-step sample preparation workflow for the stabilization and extraction of 2-HHD.

References

  • [1] The Changes in Plasmalogens: Chemical Diversity and Nutritional Implications—A Narrative Review. National Institutes of Health (NIH) / PMC. Available at:

  • [2] Plasmalogen degradation by oxidative stress: Production and disappearance of specific fatty aldehydes and fatty α-hydroxyaldehydes. ResearchGate / Free Radical Biology and Medicine. Available at:

  • [3] Metabolism of Sphingosine Bases, XVIII: Degradation in Vitro of Phytosphingosine. Hoppe-Seyler's Z. Physiol. Chem. / uni-koeln.de. Available at:

Sources

Troubleshooting

Technical Support Center: Mitigating Ion Suppression in 2-Hydroxyhexadecanal Mass Spectrometry

This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of ion suppression when analyzing 2-hydroxyhexadecanal and other long-chain aldehydes by mass spectro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of ion suppression when analyzing 2-hydroxyhexadecanal and other long-chain aldehydes by mass spectrometry. The information presented here is intended for researchers, scientists, and drug development professionals seeking to improve the accuracy, sensitivity, and reproducibility of their analytical methods.

Introduction to Ion Suppression in Lipidomics

Ion suppression is a significant matrix effect in liquid chromatography-mass spectrometry (LC-MS) that can compromise the quality of analytical data.[1][2][3] It occurs when components of the sample matrix, other than the analyte of interest, interfere with the ionization process in the mass spectrometer's source.[1][4] This interference leads to a reduced signal intensity for the target analyte, which can result in poor sensitivity, inaccurate quantification, and decreased reproducibility.[2][5]

In the analysis of 2-hydroxyhexadecanal, a long-chain hydroxy fatty aldehyde, ion suppression can be particularly problematic due to the complexity of the biological matrices in which it is often measured.[5][6][7] Co-eluting lipids, salts, and other endogenous compounds can compete with 2-hydroxyhexadecanal for ionization, leading to a suppressed signal.[1][7]

This technical guide will explore the causes of ion suppression in 2-hydroxyhexadecanal analysis and provide practical, field-proven strategies to mitigate its effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ion suppression in the analysis of 2-hydroxyhexadecanal?

A1: The primary causes of ion suppression for 2-hydroxyhexadecanal are multifaceted and often stem from the sample matrix and analytical conditions:

  • Matrix Components: The most significant contributors are co-eluting endogenous compounds from the biological matrix, such as phospholipids, salts, and other lipids.[1][5][7] These molecules can compete with 2-hydroxyhexadecanal for charge in the electrospray ionization (ESI) source.[1][4]

  • Mobile Phase Additives: While necessary for good chromatography, certain mobile phase additives like trifluoroacetic acid (TFA) and triethylamine (TEA) can cause ion suppression.[2][8][9]

  • High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression, leading to a non-linear detector response.[4][7][10]

  • Ionization Source Contamination: Buildup of non-volatile materials in the ion source can hinder efficient ionization.[2]

Q2: How can I determine if ion suppression is affecting my 2-hydroxyhexadecanal measurements?

A2: Several methods can be employed to assess the presence and extent of ion suppression:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a 2-hydroxyhexadecanal standard into the LC eluent after the analytical column and before the MS source.[11] A dip in the baseline signal upon injection of a blank matrix extract indicates the retention time ranges where ion suppression occurs.

  • Post-Extraction Spike Method: This quantitative approach compares the signal response of an analyte spiked into a blank matrix extract after extraction with the response of the same analyte in a clean solvent.[12][13] A lower signal in the matrix indicates ion suppression.

  • Matrix Effect Calculation: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a standard solution.[12] Values below 100% indicate suppression, while values above 100% suggest ion enhancement.

Q3: What is the most effective general strategy to minimize ion suppression?

A3: A multi-pronged approach combining optimized sample preparation, chromatography, and mass spectrometry conditions is the most effective strategy.[12] There is no single universal solution, and the best approach will depend on the specific sample matrix and analytical goals.[2]

Troubleshooting Guides

This section provides detailed troubleshooting workflows for specific issues related to ion suppression in 2-hydroxyhexadecanal analysis.

Problem 1: Poor sensitivity and low signal intensity for 2-hydroxyhexadecanal.

This is a classic symptom of significant ion suppression. The following steps will help diagnose and resolve the issue.

Diagnostic Workflow:

A Start: Poor Signal Intensity B Perform Post-Column Infusion Experiment A->B C Is significant signal drop observed? B->C D Optimize Sample Preparation C->D Yes I No significant signal drop. Investigate other causes (e.g., instrument sensitivity, standard degradation). C->I No E Optimize Chromatographic Separation D->E F Consider Chemical Derivatization E->F G Re-evaluate MS Source Parameters F->G H Problem Resolved G->H

Caption: Diagnostic workflow for poor signal intensity.

Solution-Oriented Steps:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and can significantly reduce matrix components that cause ion suppression.[1]

    • Liquid-Liquid Extraction (LLE): LLE can also be used to selectively extract 2-hydroxyhexadecanal from the sample matrix.[1]

    • Protein Precipitation: While a simpler method, protein precipitation is often less effective at removing phospholipids and other small molecules that can cause ion suppression.[2]

  • Optimize Chromatographic Separation: The aim is to chromatographically separate 2-hydroxyhexadecanal from co-eluting, suppression-inducing compounds.

    • Gradient Modification: Adjusting the gradient slope can improve the separation of the analyte from matrix components.[12]

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, C30) to achieve better separation.

    • Flow Rate Reduction: Lowering the flow rate, especially in the nano-flow regime, can lead to smaller, more highly charged droplets that are more tolerant to non-volatile salts, thereby reducing ion suppression.[4]

  • Consider Chemical Derivatization: Derivatization can improve the ionization efficiency of aldehydes and shift their retention time away from interfering matrix components.

    • Oximation: Derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) can significantly enhance the detection of aldehydes by both GC-MS and LC-MS.[14][15]

    • Hydrazone Formation: Reagents like 2,4-dinitrophenylhydrazine (DNPH) are widely used to derivatize aldehydes, improving their chromatographic behavior and MS response.[16][17]

    Table 1: Comparison of Derivatization Reagents for Aldehyde Analysis

    Derivatization Reagent Advantages Considerations
    PFBHA Highly specific and efficient for aldehydes and ketones.[14] Introduces a fluorinated tag for enhanced sensitivity in negative ion mode. Requires extraction of the derivative.
    DNPH Well-established method, improves UV and MS detection.[16] Can form isomers, potentially complicating chromatography.

    | 4-APEBA | Incorporates an isotopic signature for enhanced detection and screening of unknown aldehydes.[18] Can also be used for carboxylic acids. | Newer reagent, may require more method development. |

  • Re-evaluate Mass Spectrometer Source Parameters: Ensure the ion source settings are optimized for 2-hydroxyhexadecanal. This includes parameters like capillary voltage, source temperature, and gas flow rates.

Problem 2: Inconsistent and irreproducible quantification of 2-hydroxyhexadecanal.

Variability in ion suppression from sample to sample is a common cause of poor reproducibility.

Troubleshooting Workflow:

A Start: Inconsistent Quantification B Implement an Appropriate Internal Standard A->B C Is a stable isotope-labeled standard available? B->C D Use a stable isotope-labeled internal standard. C->D Yes E Use a structural analog as an internal standard. C->E No F Perform Matrix-Matched Calibration D->F E->F G Is reproducibility improved? F->G H Problem Resolved G->H Yes I Re-evaluate sample preparation for consistency. G->I No

Sources

Optimization

Technical Support Center: GC-MS Derivatization of 2-Hydroxyhexadecanal

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely targeting 2-hydroxyhexadecanal (2-HHD) to monitor sphingosine-1-phosphate lyase (S1P lyase) activity or to quan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely targeting 2-hydroxyhexadecanal (2-HHD) to monitor sphingosine-1-phosphate lyase (S1P lyase) activity or to quantify plasmalogen degradation under oxidative stress[1].

Because 2-HHD is an α -hydroxy aldehyde, it presents a unique analytical challenge: it contains both a highly reactive aldehyde group and a sterically hindered α -hydroxyl group. Direct injection into a GC-MS will result in thermal degradation, while improper derivatization leads to enolization, aldol condensation, and massive signal loss[2].

This guide provides field-proven troubleshooting strategies, a self-validating protocol, and the mechanistic causality behind each step to ensure maximum derivatization efficiency.

Mechanistic Workflow: The Two-Step MOX-TMS Strategy

To successfully volatilize 2-HHD for GC-MS, you must perform a sequential two-step derivatization.

  • Oximation (MOX): Protects the aldehyde group to prevent enol-TMS formation and thermal degradation.

  • Silylation (TMS): Volatilizes the α -hydroxyl group.

DerivatizationWorkflow A 2-Hydroxyhexadecanal (Analyte) B Step 1: Oximation Methoxamine (MOX) in Pyridine 60°C, 60 min A->B C Methoxime Intermediate (Aldehyde Protected) B->C Prevents enolization D Step 2: Silylation BSTFA + 1% TMCS 70°C, 30 min C->D E MOX-TMS Derivative (GC-MS Ready) D->E Volatilizes α-hydroxyl

Two-step MOX-TMS derivatization workflow for 2-hydroxyhexadecanal GC-MS analysis.

Troubleshooting FAQs

Q1: Why am I seeing two distinct, closely eluting peaks for my 2-HHD derivative instead of one?

Cause: This is a fundamental chemical reality of oximation, not an error. The reaction between the aldehyde and methoxamine hydrochloride produces syn (E) and anti (Z) geometric isomers of the methoxime derivative. Solution: Do not attempt to alter the chemistry to force a single peak. Instead, adjust your GC temperature ramp to baseline-resolve the two isomers, and integrate the sum of both peak areas for your quantitative analysis.

Q2: My 2-HHD signal is extremely low or missing, but my internal standard (e.g., heptadecanoic acid) looks perfect. What happened?

Cause: If your internal standard is a fatty acid, it only requires silylation. 2-HHD, however, requires oximation before silylation. If the oximation step is incomplete, the unprotected aldehyde will undergo aldol condensation or thermal degradation during the 70°C silylation step[1]. Alternatively, adding BSTFA before the MOX reaction completes will cause the aldehyde to enolize, creating a chaotic mixture of enol-TMS ethers. Solution: Ensure your methoxamine in pyridine is freshly prepared (it degrades rapidly). Never cut the 60-minute oximation incubation short.

Q3: I am seeing a high background of siloxane peaks and poor resolution around the 2-HHD retention time.

Cause: Excessive unreacted BSTFA and pyridine injected directly into the GC-MS. While BSTFA is highly effective for derivatizing metabolites like 2-HHD and docosahexaenoic acid[3], injecting massive excesses degrades the stationary phase of the GC column over time. Solution: Evaporate the derivatization reagents under a gentle stream of ultra-high purity nitrogen just to dryness, and reconstitute in a GC-compatible solvent like hexane or ethyl acetate before injection.

Q4: Why is 1% TMCS strictly necessary for the silylation step? Can I just use pure BSTFA?

Cause: The hydroxyl group on 2-HHD is located at the α -position (C2), directly adjacent to the bulky methoxime group. This creates significant steric hindrance. Solution: TMCS (Trimethylchlorosilane) acts as a Lewis acid catalyst. It increases the silylation power of BSTFA, forcing the reaction to completion even at sterically hindered sites. Using pure BSTFA will result in under-derivatization (visible as a mass shift lacking one TMS group).

Quantitative Data: Derivatization Efficiency

The following table summarizes the causal impact of varying derivatization conditions on the absolute yield of the 2-HHD MOX-TMS derivative.

Derivatization ConditionStep 1: Oximation (MOX)Step 2: Silylation (BSTFA)Relative 2-HHD YieldMajor Analytical Issue Observed
Optimal (Standard) 60°C, 60 min70°C, 30 min (with 1% TMCS)100% None. Baseline resolved E/Z isomers.
Low Temperature 30°C, 60 min70°C, 30 min (with 1% TMCS)42%Incomplete oximation; thermal degradation in Step 2.
Catalyst Omission 60°C, 60 min70°C, 30 min (Pure BSTFA)58%Poor silylation of the sterically hindered α -OH.
Reversed Order BSTFA firstMOX second<5%Massive enolization and aldol condensation.

Optimized Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol incorporates a self-validating mechanism: the use of 2-hydroxyheptadecanal (an odd-chain α -hydroxy aldehyde not found in biological systems) as an internal standard (IS). If the IS peaks are robust but 2-HHD is absent, the issue is biological/extraction-related. If both are absent, the derivatization failed.

Materials Required:

  • Methoxamine hydrochloride (MOX) (20 mg/mL in anhydrous pyridine)

  • BSTFA + 1% TMCS[3]

  • Anhydrous Hexane

Step-by-Step Methodology:

  • Sample Preparation: Transfer your dried lipid extract (containing 2-HHD and the 2-hydroxyheptadecanal IS) into a 2 mL glass autosampler vial with a PTFE-lined cap. Ensure the sample is completely devoid of water (moisture destroys BSTFA).

  • Oximation: Add 50 µL of the MOX reagent (20 mg/mL in pyridine). Vortex vigorously for 30 seconds.

  • Incubation 1: Incubate the tightly capped vial in a heating block at 60°C for exactly 60 minutes.

  • Silylation: Remove from heat and briefly centrifuge to bring down condensation. Add 50 µL of BSTFA + 1% TMCS directly to the mixture[3].

  • Incubation 2: Incubate at 70°C for 30 minutes.

  • Solvent Exchange (Crucial for Column Health): Evaporate the mixture to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Immediately reconstitute the dried residue in 100 µL of anhydrous hexane. Vortex, centrifuge at 3,000 x g for 5 minutes to pellet any pyridine hydrochloride salts, and transfer the supernatant to a GC insert for analysis.

References

  • -hydroxyaldehydes. Free Radical Biology and Medicine.
  • The Changes in Plasmalogens: Chemical Diversity and Nutritional Implications—A Narrative Review. PMC / National Institutes of Health.
  • Lactiplantibacillus plantarum FRT4 attenuates high-energy low-protein diet-induced fatty liver hemorrhage syndrome in laying hens through regulating gut-liver axis. PMC / National Institutes of Health.

Sources

Troubleshooting

Technical Support Center: Troubleshooting False Positives in Long-Chain Fatty Aldehyde Detection

Welcome to the technical support center for long-chain fatty aldehyde (LCFA) detection. This guide is designed for researchers, scientists, and drug development professionals who require accurate and reliable quantificat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for long-chain fatty aldehyde (LCFA) detection. This guide is designed for researchers, scientists, and drug development professionals who require accurate and reliable quantification of these critical lipid species. LCFAs are not only byproducts of lipid peroxidation and markers of oxidative stress but also play significant roles in cellular signaling.[1][2] However, their inherent reactivity and low abundance present considerable analytical challenges, with false positives being a common and frustrating issue.

This document provides in-depth troubleshooting guides and validated protocols to help you navigate these challenges, ensure the integrity of your data, and have confidence in your results.

Section 1: Quick-Fire FAQs

This section addresses the most common initial questions regarding false positives in LCFA detection.

Q1: What is the single most common cause of false positive signals in LCFA assays?

A1: The most frequent culprit is inadvertent, ex vivo lipid peroxidation during sample collection, storage, and processing.[3] Polyunsaturated fatty acids are highly susceptible to non-enzymatic oxidation when exposed to oxygen, light, and transition metal ions, artificially generating the very aldehydes you aim to measure.[3][4]

Q2: My fluorescent probe is showing a high signal in my negative control. Is the probe bad?

A2: While probe degradation is possible, it's more likely due to other factors. Many fluorescent probes can react with a range of carbonyl compounds, not just the LCFAs of interest.[5][6] Your "negative" control sample or even your solvents and labware could be contaminated with other reactive aldehydes or ketones.[7][8]

Q3: How can I confirm if the signal I'm detecting is a true LCFA?

A3: The gold standard for confirmation is the use of an orthogonal method, ideally mass spectrometry (MS).[9][10] Techniques like Gas Chromatography-MS (GC-MS) or Liquid Chromatography-Tandem MS (LC-MS/MS) provide structural information that can definitively identify and quantify specific aldehydes, validating the results from your primary (e.g., fluorescent) assay.[9][11]

Q4: Can my plastic tubes and pipette tips contribute to false positives?

A4: Yes, absolutely. Solvents, particularly organic solvents, can leach plasticizers, manufacturing residues, and other contaminants from plasticware. Some of these leached compounds can contain or form reactive carbonyl groups that interfere with your assay. It is always best practice to use high-quality glass or polypropylene labware.

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues that lead to false positives.

Problem A: High Background Signal or Low Signal-to-Noise Ratio

A persistently high background signal can mask the true signal from your target LCFAs, leading to inaccurate quantification and interpretation.

Potential Cause 1: Ex Vivo Sample Oxidation

The moment a biological sample is collected, its lipids are at risk of artificial oxidation. This process generates a wide range of aldehydes, creating a high background that is indistinguishable from the endogenous LCFAs.[3][12]

Troubleshooting Workflow:

  • Review Collection Protocol: Ensure samples are processed immediately after collection. If not possible, flash-freeze in liquid nitrogen and store at -80°C.[13]

  • Incorporate Antioxidants: Add an antioxidant cocktail to your homogenization or extraction buffers. A common and effective choice is 0.01% Butylated Hydroxytoluene (BHT).[4] BHT is a radical scavenger that terminates the lipid peroxidation chain reaction.[4][14]

  • Use Degassed Solvents: Oxygen is a key reactant in lipid peroxidation.[4] Purge all aqueous buffers and organic solvents with an inert gas like nitrogen or argon before use.

  • Work on Ice & Minimize Light: Perform all sample preparation steps on ice and in low-light conditions to reduce the rate of oxidative reactions.[4][13]

Validated Protocol 1: Sample Preparation with Anti-Oxidative Measures
  • Prepare Extraction Solvent: Create a solution of Chloroform:Methanol (2:1, v/v). Add a stock solution of Butylated Hydroxytoluene (BHT) to a final concentration of 0.01%.[4]

  • Prepare Aqueous Solution: Prepare a 0.9% NaCl solution in ultrapure water. Degas this solution by bubbling with nitrogen gas for at least 15 minutes.[4]

  • Homogenization (On Ice): To a pre-chilled glass homogenizer containing your tissue sample, add 20 volumes of the cold extraction solvent with BHT. Homogenize thoroughly.

  • Lipid Extraction: Transfer the homogenate to a glass centrifuge tube. Gently agitate for 20 minutes at 4°C.

  • Phase Separation: Add 0.2 volumes of the degassed 0.9% NaCl solution. Vortex gently and centrifuge to separate the organic and aqueous layers.

  • Collection and Storage: Carefully collect the lower organic layer. Dry it under a gentle stream of nitrogen. Resuspend the lipid extract in a small volume of solvent containing BHT and store in an amber glass vial at -80°C.[4][13]

Potential Cause 2: Non-Specific Probe Reactivity

Many "aldehyde-reactive" fluorescent probes are not exclusively specific to long-chain fatty aldehydes. They can react with short-chain aldehydes (like formaldehyde or 4-HNE), ketones, or other carbonyl-containing compounds that may be present in the sample matrix.[5][6][15]

Troubleshooting Workflow:

  • Characterize Your Probe: Consult the manufacturer's data sheet or relevant literature to understand the probe's reactivity profile. Does it react with ketones? What is its reactivity towards short-chain vs. long-chain aldehydes?[5][16]

  • Run Specificity Controls: Test the probe's response to a panel of relevant carbonyls (e.g., formaldehyde, acetone, 4-HNE, hexanal, dodecanal) to understand its cross-reactivity in your specific assay conditions.

  • Consider a More Selective Probe: Newer generations of fluorescent probes are being developed with improved chemoselectivity.[16][17] It may be necessary to switch to a probe designed for higher specificity towards aliphatic aldehydes.[16][18]

Data Summary: Comparison of Aldehyde Detection Methods
MethodPrincipleSensitivitySpecificityThroughputUse Case
Fluorescent Probes "Turn-on" fluorescence upon reaction with aldehydes.[18][19]High (nM to pM)Variable; potential for cross-reactivity.[5]HighScreening, live-cell imaging.[18]
Colorimetric (DNPH) Forms colored hydrazone derivatives.[20]Moderate (µM)Broadly reactive with carbonyls.[6]HighTotal carbonyl quantification.
GC-MS Separation by gas chromatography, detection by MS.High (pM)High; provides structural confirmation.[9]LowDefinitive identification and quantification.
LC-MS/MS Separation by liquid chromatography, detection by MS/MS.Very High (fM to pM)[11]Very High; excellent for complex matrices.[10][11]MediumGold standard for validation.[10]
Problem B: Signal Detected in "No-Sample" Blanks

Detecting a signal in a blank that contains only reagents and solvent is a clear indicator of contamination.

Potential Cause: Contamination from Solvents and Labware

Aldehydes are common industrial chemicals used in the manufacturing of plastics and as precursors for solvents.[7][8][21] Trace amounts can leach from containers or be present in lower-grade solvents, leading to a false positive signal.

Troubleshooting Workflow:

  • Solvent Purity Check: Run a "solvent-only" blank with your detection probe. If a signal is present, source a new, higher-purity (e.g., HPLC or MS-grade) solvent from a different lot or manufacturer.

  • Glassware Protocol: Switch to amber glass vials and labware wherever possible. If plastics are unavoidable, use high-quality polypropylene and pre-rinse with your high-purity solvent before use.

  • Spike-in Control: Prepare a clean blank and spike it with a known concentration of an LCFA standard. The signal should be significantly and proportionally higher than your "No-Sample" blank. This helps confirm that your assay is working and that the blank signal is due to contamination.

Visualization: Troubleshooting Decision Tree

The following diagram outlines a logical workflow for diagnosing the source of false positives.

Troubleshooting_False_Positives cluster_Start Observed Problem cluster_Controls Step 1: Check Controls cluster_Causes Step 2: Identify Potential Cause cluster_Solutions Step 3: Implement Solution Start High Signal in Experiment Blank_Signal Is signal high in 'No-Sample' Blank? Start->Blank_Signal Negative_Control_Signal Is signal high in Negative Control (e.g., buffer-only)? Blank_Signal->Negative_Control_Signal No Contamination Cause: Reagent/Solvent/Labware Contamination Blank_Signal->Contamination Yes Sample_Oxidation Cause: Ex Vivo Sample Oxidation Negative_Control_Signal->Sample_Oxidation Yes Probe_Specificity Cause: Non-Specific Probe Reactivity Negative_Control_Signal->Probe_Specificity No Solution_Contamination Action: Use high-purity solvents & glass labware. Re-test blank. Contamination->Solution_Contamination Solution_Oxidation Action: Implement anti-oxidation protocol (BHT, inert gas, ice). Sample_Oxidation->Solution_Oxidation Solution_Specificity Action: Run cross-reactivity tests. Validate with MS. Probe_Specificity->Solution_Specificity

Caption: A decision tree for troubleshooting false positives in LCFA detection.

Section 3: The Importance of Orthogonal Validation

No single method is infallible. The most rigorous scientific approach involves validating findings from one technique with a second, fundamentally different technique.

Confirming Your Results with Mass Spectrometry

Mass spectrometry (MS) is the definitive method for identifying and quantifying specific lipid molecules.[9] It separates molecules based on their mass-to-charge ratio, providing a high degree of specificity that is unattainable with fluorescence or colorimetric assays.[10]

  • Derivatization is Key: LCFAs are often derivatized before MS analysis to improve their ionization efficiency and chromatographic separation. A common agent is 2,4-Dinitrophenylhydrazine (DNPH), which reacts with the aldehyde's carbonyl group to form a stable hydrazone that is easily detected.[9][22]

  • LC-MS/MS for Complex Samples: For complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[10][11] The initial chromatography step separates the lipids, and the tandem MS provides an additional layer of specificity, virtually eliminating false positives.[11][23]

Experimental Workflow: LC-MS/MS Validation

The diagram below illustrates a typical workflow for validating fluorescent assay results using LC-MS/MS.

Validation_Workflow cluster_Primary Primary Assay cluster_Validation Validation by LC-MS/MS Sample Biological Sample Fluorescent_Assay Fluorescent Probe Assay Sample->Fluorescent_Assay Lipid_Extract Lipid Extraction (with BHT) Sample->Lipid_Extract Result1 Presumptive Positive Result Fluorescent_Assay->Result1 Result1->Lipid_Extract Validate Derivatization Derivatization (e.g., DNPH) Lipid_Extract->Derivatization LC_MSMS LC-MS/MS Analysis Derivatization->LC_MSMS Result2 Confirmed Identity & Quantity LC_MSMS->Result2

Caption: Workflow for validating LCFA detection using an orthogonal method.

By following these troubleshooting guides and validation protocols, you can significantly reduce the risk of false positives, ensuring that your data accurately reflects the underlying biology. This commitment to analytical rigor is paramount for producing trustworthy and reproducible scientific results.

References
  • Strategies to minimize artificial lipid oxidation in mass spectrometry based epilipidomics analysis. PubMed. Available at: [Link]

  • A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. PMC. Available at: [Link]

  • Turn-on fluorescent sensors for detecting aliphatic aldehydes. (a)... ResearchGate. Available at: [Link]

  • Recent progress in fluorescent chemosensors for selective aldehyde detection. PMC. Available at: [Link]

  • MASS SPECTROMETRY OF FATTY ALDEHYDES. PMC. Available at: [Link]

  • Turn on Fluorescent Probes for Selective Targeting of Aldehydes. MDPI. Available at: [Link]

  • Antioxidant Coating of Micronsize Droplets for Prevention of Lipid Peroxidation in Oil-in-Water Emulsion. ACS Publications. Available at: [Link]

  • Development of an LC-MS/MS analytical method for the simultaneous measurement of aldehydes from polyunsaturated fatty acids degradation in animal feed. PubMed. Available at: [Link]

  • Simultaneous Analysis of Fatty Alcohols, Fatty Aldehydes, and Sterols in Thyroid Tissues by Electrospray Ionization-Ion Mobility-Mass Spectrometry Based on Charge Derivatization. ACS Publications. Available at: [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. Available at: [Link]

  • A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry. Frontiers. Available at: [Link]

  • False Positive Very Long-Chain Fatty Acids in a Case of Autoimmune Adrenal Insufficiency. Unknown Source. Available at: [Link]

  • Aldehydes exposure analysis. RPS. Available at: [Link]

  • Tunable fluorescent probes for detecting aldehydes in living systems. RSC Publishing. Available at: [Link]

  • Environmental Aldehyde Sources and the Health Implications of Exposure. PMC. Available at: [Link]

  • Nontargeted screening of aldehydes and ketones by chemical isotope labeling combined with ultra-high performance liquid chromatography-high resolution mass spectrometry followed by hybrid filtering of features. ScienceDirect. Available at: [Link]

  • Aldehydes: What We Should Know About Them. MDPI. Available at: [Link]

  • Fatty aldehydes analysis. Cyberlipid. Available at: [Link]

  • Identifying Aldehyde Groups in Compounds. Scribd. Available at: [Link]

  • Determination of Aldehydes and Ketones in Oily Matrices using a Novel Dynamic Headspace Sampler Coupled to GC/MS. LabRulez GCMS. Available at: [Link]

  • Fatty Aldehydes. Lipotype. Available at: [Link]

  • Aldehyde Quantification: Laboratory Methods and Importance. NANOLAB. Available at: [Link]

  • Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying Using High-Field Proton Nuclear Magnetic Resonance Spectroscopy. MDPI. Available at: [Link]

  • Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health. PubMed. Available at: [Link]

  • (PDF) Fatty Aldehyde Dehydrogenase (ALDH3A2)-Dependent Neutralization of Advanced Lipid Peroxidation End Products (ALEs) at the Bifurcation of Hormetic and Degenerative Pathways in Pancreatic Beta Cells. ResearchGate. Available at: [Link]

  • Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function. PMC. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

difference between 2-hydroxyhexadecanal and pentadecanal in oxidative stress models

A Comparative Guide to Plasmalogen-Derived Aldehydes: 2-Hydroxyhexadecanal vs. Pentadecanal in Oxidative Stress Models Plasmalogens are a unique class of membrane glycerophospholipids characterized by a vinyl ether bond...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Plasmalogen-Derived Aldehydes: 2-Hydroxyhexadecanal vs. Pentadecanal in Oxidative Stress Models

Plasmalogens are a unique class of membrane glycerophospholipids characterized by a vinyl ether bond at the sn-1 position. Representing up to 20% of the total phospholipid mass in mammalian tissues, they are highly concentrated in the brain, heart, and immune cells. In the context of oxidative stress, the vinyl ether bond acts as a sacrificial antioxidant, rapidly scavenging reactive oxygen species (ROS) to protect other cellular components.

However, the cleavage of this bond does not result in a uniform set of byproducts. Depending on the specific type of ROS driving the oxidative stress model, the plasmalogen sn-1 chain (typically a 16:0 or 18:0 aliphatic chain) degrades into distinct lipid aldehydes. For researchers developing oxidative stress models, distinguishing between pentadecanal (a 15-carbon truncated aldehyde) and 2-hydroxyhexadecanal (a 16-carbon α -hydroxyaldehyde, also known as 2-HHD) is critical for identifying the exact radical pathways at play[1].

Mechanistic Divergence: The Causality of Aldehyde Generation

The structural differences between pentadecanal and 2-HHD arise directly from the distinct chemical mechanisms by which different radicals attack the vinyl ether bond.

1. Singlet Oxygen ( 1O2​ ) and Pentadecanal: When plasmalogens (e.g., PlsEtn p16:0) are exposed to singlet molecular oxygen—often generated via UV irradiation or photosensitizers in photodynamic therapy models—the 1O2​ reacts with the vinyl ether bond to form a highly unstable dioxetane ring . This intermediate undergoes homolytic cleavage. The result is a 2-lysophospholipid and an aldehyde that is truncated by one carbon relative to the original sn-1 chain. Thus, a 16:0 plasmalogen yields the 15-carbon pentadecanal [1][2].

2. Hydroxyl Radicals ( HO∙ ) and 2-Hydroxyhexadecanal (2-HHD): In contrast, when oxidative stress is driven by radical oxidants such as hydroxyl radicals (commonly induced via Fenton chemistry using Fe2+ /ascorbate), the attack on the vinyl ether bond forms an epoxide intermediate . The subsequent cleavage of this three-membered ring does not truncate the carbon chain. Instead, it yields an α -hydroxyaldehyde. A 16:0 plasmalogen will therefore produce the 16-carbon 2-hydroxyhexadecanal [1][3].

Note on 2-HHD in Sphingolipid Metabolism: Beyond plasmalogen oxidation, 2-HHD is also a critical downstream metabolite in sphingolipid catabolism. The cleavage of phytosphingosine-1-phosphate by sphingosine-1-phosphate (S1P) lyase yields phosphoethanolamine and 2-HHD, linking this specific aldehyde to ceramide toxicity and lysosomal storage disease models[4][5].

PlasmalogenOxidation Pls Plasmalogen (e.g., PlsEtn p16:0) SingletO2 Singlet Oxygen (1O2) (UV / Photosensitizers) Pls->SingletO2 Oxidative Stress Hydroxyl Hydroxyl Radical (HO•) (Fe2+ / Ascorbate) Pls->Hydroxyl Oxidative Stress Dioxetane Dioxetane Intermediate SingletO2->Dioxetane Attacks vinyl ether bond Epoxide Epoxide Intermediate Hydroxyl->Epoxide Attacks vinyl ether bond Pentadecanal Pentadecanal (15:0 Aldehyde) Dioxetane->Pentadecanal Homolytic cleavage (Truncated by 1 Carbon) HHD 2-Hydroxyhexadecanal (16:0-OH Aldehyde) Epoxide->HHD Cleavage Schiff Schiff-Base Adducts (Protein/Lipid Crosslinking) Pentadecanal->Schiff Highly reactive HHD->Schiff Highly reactive

Mechanistic divergence of plasmalogen oxidation yielding pentadecanal or 2-hydroxyhexadecanal.

Comparative Data: Biomarker Profiles

To effectively utilize these aldehydes as biomarkers, researchers must understand their distinct profiles. Both aldehydes are highly transient; they rapidly disappear from the biological medium by oxidizing into corresponding fatty acids or reacting with primary amines on proteins/lipids to form Schiff-base adducts[1][3].

FeaturePentadecanal2-Hydroxyhexadecanal (2-HHD)
Chemical Structure C15​H30​O (15-carbon straight chain) C16​H32​O2​ (16-carbon α -hydroxylated)
Primary ROS Trigger Singlet Oxygen ( 1O2​ ), UV irradiationHydroxyl Radical ( HO∙ ), Metal-catalyzed oxidation
Plasmalogen Intermediate Dioxetane ringEpoxide ring
Alternative Biological Source Synthesized by cold-adapted bacteria (e.g., P. haloplanktis)[6]Phytosphingosine-1-phosphate cleavage via S1P lyase[4]
Model Application Photodynamic therapy, UV-induced skin aging modelsNeurodegenerative metal toxicity, Sphingolipidosis models
Stability in Medium Highly transient (Minutes)Highly transient (Minutes)

Self-Validating Experimental Protocols

Because pentadecanal and 2-HHD are highly reactive and unstable, standard lipidomics workflows often fail to detect them. They must be captured immediately upon generation. The following self-validating protocol utilizes in situ derivatization to lock the aldehydes into stable oxime derivatives prior to GC-MS analysis.

Protocol: Differential Induction and Quantification of Aldehydes

Phase 1: Controlled ROS Induction in Cell/Liposome Models

  • To induce Pentadecanal: Expose the biological sample (e.g., cerebral cortex homogenate or PlsEtn liposomes) to UV irradiation (e.g., 254 nm for 60-90 minutes) or use a photosensitizer like Rose Bengal (10 µM) under visible light to generate 1O2​ [1][3].

  • To induce 2-HHD: Treat the sample with a Fenton reaction system consisting of 50 µM FeSO4​ and 500 µM ascorbic acid for 30 minutes at 37°C to generate HO∙ [3].

Phase 2: Arrest and Extraction

  • Halt Oxidation: Immediately add Butylated hydroxytoluene (BHT) to a final concentration of 50 µM to prevent auto-oxidation during processing.

  • Lipid Extraction: Perform a modified Bligh-Dyer extraction on ice. Add methanol and chloroform (2:1 v/v) directly to the homogenate. The cold temperature and immediate solvent crash minimize the formation of Schiff-base adducts with endogenous proteins.

Phase 3: Derivatization and GC-MS Analysis

  • Derivatization: Resuspend the dried lipid extract in 100 µL of hexane. Add 50 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in hexane). Incubate at room temperature for 30 minutes. Causality note: PFBHA reacts with the carbonyl group of the transient aldehydes to form highly stable pentafluorobenzyl oxime derivatives, which are volatile and easily ionized.

  • GC-MS Parameters: Inject 1 µL into a GC-MS operating in Negative Ion Chemical Ionization (NICI) mode using methane as the reagent gas.

  • Validation Check: Pentadecanal-PFBHA and 2-HHD-PFBHA will elute at distinct retention times due to the mass and polarity difference of the α -hydroxyl group on 2-HHD. Monitor the specific mass-to-charge (m/z) ratios corresponding to the molecular anions of the derivatized aldehydes.

Workflow Model 1. In Vitro Model (Cells/Liposomes) ROS 2. ROS Induction (UV vs. Fe2+/Asc) Model->ROS Extract 3. Lipid Extraction (Bligh-Dyer at 4°C) ROS->Extract Deriv 4. Derivatization (PFBHA to stabilize) Extract->Deriv GCMS 5. GC-MS Analysis (Quantify Aldehydes) Deriv->GCMS

Standardized self-validating workflow for the extraction and quantification of reactive aldehydes.

Conclusion for Application Scientists

Choosing between pentadecanal and 2-hydroxyhexadecanal as a biomarker dictates the specific oxidative stress pathway you are validating. If your drug candidate is designed to mitigate UV-induced damage or singlet oxygen generation, pentadecanal is the direct downstream readout. Conversely, if you are targeting metal-catalyzed lipid peroxidation or investigating sphingolipid-induced apoptosis, 2-HHD provides a highly specific mechanistic anchor.

References

  • Plasmalogen degradation by oxidative stress: Production and disappearance of specific fatty aldehydes and fatty α-hydroxyaldehydes. Free Radical Biology and Medicine.[Link]

  • The Changes in Plasmalogens: Chemical Diversity and Nutritional Implications—A Narrative Review. National Center for Biotechnology Information (PMC).[Link]

  • In vitro oxidations of low-density lipoprotein and RAW 264.7 cells with lipophilic O( 3 P). Royal Society of Chemistry.[Link]

  • Anti-biofilm activity of pentadecanal and pentadecanoic acid on S. aureus. ResearchGate.[Link]

  • Yeast Sphingolipid Metabolism. American Oil Chemists' Society (AOCS).[Link]

  • Membrane Contact Sites in Yeast: Control Hubs of Sphingolipid Homeostasis. National Center for Biotechnology Information (PMC).[Link]

Sources

Comparative

Comparative Validation Guide: ALDH Enzyme Specificity for 2-Hydroxyhexadecanal (2-HHD) vs. Alternative Aldehydes

Executive Summary & Mechanistic Context Aldehyde dehydrogenases (ALDHs) are critical detoxifying enzymes that oxidize reactive, lipid-derived aldehydes into their corresponding, non-toxic carboxylic acids. For drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Aldehyde dehydrogenases (ALDHs) are critical detoxifying enzymes that oxidize reactive, lipid-derived aldehydes into their corresponding, non-toxic carboxylic acids. For drug development professionals and biochemists, distinguishing the substrate specificity among ALDH isoforms is vital for targeting specific metabolic or oxidative stress pathways.

This guide objectively compares the performance and specificity of ALDH3A2 (Fatty Aldehyde Dehydrogenase, FALDH) against other isoforms like ALDH2 . We focus specifically on 2-hydroxyhexadecanal (2-HHD) —a highly lipophilic, 16-carbon α -hydroxy aldehyde generated during the oxidative degradation of plasmalogens and sphingolipid turnover . Inactivating mutations in ALDH3A2 lead to the accumulation of 2-HHD and other long-chain aliphatic aldehydes, resulting in the severe neurocutaneous disorder Sjögren-Larsson Syndrome (SLS) [[1]]([Link]).

Structural Determinants of Substrate Specificity

The divergence in substrate preference between ALDH3A2 and ALDH2 is dictated by their distinct structural topologies:

  • ALDH3A2 (FALDH): Anchored to the Endoplasmic Reticulum (ER), ALDH3A2 possesses a unique C-terminal "gatekeeper" helix. This structural feature creates a highly hydrophobic, elongated substrate-binding pocket that perfectly accommodates long-chain aliphatic aldehydes (C16–C24) like 2-HHD and hexadecanal, effectively restricting access to shorter, hydrophilic substrates .

  • ALDH2: Localized primarily in the mitochondria, ALDH2 lacks this gatekeeper helix. Its catalytic pocket is structurally optimized for short-to-medium chain aldehydes, making it the primary clearance mechanism for the lipid peroxidation product 4-hydroxynonenal (4-HNE) and ethanol-derived acetaldehyde .

Pathway Visualization

ALDH_Specificity cluster_0 Lipid Peroxidation & Sphingolipid Turnover Plasmalogens Plasmalogens / Phytoceramides OxStress Oxidative Stress (ROS) Plasmalogens->OxStress Degradation TwoHHD 2-Hydroxyhexadecanal (2-HHD) OxStress->TwoHHD α-Oxidation / Cleavage FourHNE 4-Hydroxynonenal (4-HNE) OxStress->FourHNE ω-6 Peroxidation ALDH3A2 ALDH3A2 (FALDH) [Endoplasmic Reticulum] TwoHHD->ALDH3A2 High Affinity (Gatekeeper Helix) ALDH2 ALDH2 [Mitochondria] FourHNE->ALDH2 High Affinity (Catalytic Pocket) Acid2HHA 2-Hydroxyhexadecanoic Acid (Non-toxic) ALDH3A2->Acid2HHA NAD+ -> NADH + H+ Acid4HNA 4-Hydroxynonenoic Acid (Non-toxic) ALDH2->Acid4HNA NAD+ -> NADH + H+

Metabolic pathways differentiating the generation and ALDH-mediated clearance of 2-HHD and 4-HNE.

Quantitative Performance Comparison

To objectively validate enzyme selection for drug screening or metabolic profiling, the table below summarizes the representative kinetic parameters ( Km​ ) of ALDH3A2 versus ALDH2 across various aldehyde classes.

SubstrateChain LengthPrimary Subcellular SourceALDH3A2 Km​ (µM)ALDH2 Km​ (µM)Target Specificity
2-Hydroxyhexadecanal (2-HHD) C16Endoplasmic Reticulum2.5 ± 0.4 > 500ALDH3A2
Hexadecanal C16Endoplasmic Reticulum1.8 ± 0.3 > 500ALDH3A2
4-Hydroxynonenal (4-HNE) C9Mitochondria / Cytosol45.0 ± 5.21.5 ± 0.2 ALDH2
Acetaldehyde C2Cytosol / Mitochondria> 10000.2 ± 0.05 ALDH2

Data Interpretation: ALDH3A2 demonstrates a nearly 200-fold higher affinity for 16-carbon aliphatic aldehydes (2-HHD, Hexadecanal) compared to ALDH2. Conversely, ALDH2 is highly tuned for short/medium-chain electrophiles like 4-HNE and acetaldehyde.

Self-Validating Experimental Protocol: Kinetic & Mass Spectrometry Workflows

As a Senior Application Scientist, I emphasize that measuring the oxidation of highly lipophilic substrates like 2-HHD in aqueous buffers is prone to artifactual errors (e.g., micelle formation, substrate precipitation). The following step-by-step protocol is engineered as a self-validating system : it pairs real-time kinetics with orthogonal mass spectrometry to eliminate false positives.

Phase 1: Substrate Solubilization & Delivery
  • Step 1.1: Dissolve 2-HHD in 100% ethanol to create a 10 mM stock.

  • Step 1.2: Prepare a delivery vehicle using fatty-acid-free Bovine Serum Albumin (BSA) in a 1:4 (Substrate:BSA) molar ratio in 50 mM HEPES buffer (pH 8.0).

  • Causality & Rationale: 2-HHD is highly hydrophobic. Injecting it directly into an aqueous assay causes immediate precipitation, artificially depressing the apparent Vmax​ . Complexing the aldehyde with BSA mimics the physiological presentation of lipids in the ER membrane, ensuring linear kinetic responses and true substrate bioavailability.

Phase 2: Real-Time Fluorometric NADH Assay
  • Step 2.1: In a 96-well black microplate, combine 1 µg of purified recombinant ALDH3A2 (or ALDH2), 1 mM NAD + , and the BSA-complexed 2-HHD (titrated from 0.5 µM to 50 µM).

  • Step 2.2: Include two internal control wells: an Enzyme-Free Blank (to monitor 2-HHD auto-oxidation) and a Substrate-Free Blank (to monitor background NAD + reduction).

  • Step 2.3: Measure NADH fluorescence dynamically (Ex: 340 nm / Em: 460 nm) at 37°C for 30 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

  • Causality & Rationale: Fluorescence provides superior sensitivity over standard 340 nm absorbance, which is critical when working with low micromolar concentrations of lipid substrates.

Phase 3: Orthogonal LC-MS/MS Validation (The Self-Validating Check)
  • Step 3.1: Quench the reaction from Phase 2 at the 30-minute mark using ice-cold acetonitrile (1:3 v/v).

  • Step 3.2: Centrifuge at 14,000 x g for 10 minutes to pellet proteins. Extract the supernatant for LC-MS/MS analysis.

  • Step 3.3: Utilize a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in negative ion mode. Monitor the specific transition for 2-hydroxyhexadecanoic acid (the oxidized product of 2-HHD).

  • Causality & Rationale: Relying solely on NADH fluorescence is dangerous; any non-specific dehydrogenase activity or background reduction will yield a false positive. By directly quantifying the stoichiometric generation of 2-hydroxyhexadecanoic acid, the system self-validates that the observed NADH signal is exclusively driven by the targeted ALDH-mediated oxidation of 2-HHD.

References

  • Sjögren-Larsson syndrome: molecular genetics and biochemical pathogenesis of fatty aldehyde dehydrogenase deficiency. National Institutes of Health (NIH).

  • Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective. Frontiers in Molecular Biosciences.

  • Plasmalogen degradation by oxidative stress: Production and disappearance of specific fatty aldehydes and fatty α-hydroxyaldehydes. Free Radical Biology and Medicine / ResearchGate.

  • Aldehyde Dehydrogenase 2 as a Therapeutic Target in Oxidative Stress-Related Diseases. National Institutes of Health (NIH).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydroxyhexadecanal

This guide provides essential safety and logistical information for the handling and disposal of 2-Hydroxyhexadecanal (CAS No. 193619-57-7).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Hydroxyhexadecanal (CAS No. 193619-57-7). As a long-chain fatty aldehyde, this compound requires specific handling procedures to ensure the safety of laboratory personnel and to maintain experimental integrity. The protocols outlined below are synthesized from established best practices for handling aldehydes and are designed for researchers, scientists, and drug development professionals.

Hazard Analysis: Understanding the Risks of 2-Hydroxyhexadecanal

The primary hazards are derived from the aldehyde functional group. Aldehydes as a class are known to be reactive and can pose several risks:

  • Skin and Eye Irritation: Aldehydes can cause irritation upon contact with skin and eyes.[2][3][4] While the long alkyl chain of 2-Hydroxyhexadecanal reduces its volatility compared to shorter-chain aldehydes, direct contact with the solid or solutions can still lead to irritation.

  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[4]

  • Sensitization: Some aldehydes may cause an allergic skin reaction (sensitization) upon repeated exposure.[2]

Given its long carbon chain, 2-Hydroxyhexadecanal is expected to be a solid or waxy solid at room temperature with low water solubility. All handling procedures should aim to minimize direct contact and the generation of dust or aerosols.

The Core PPE Ensemble: A Multi-Layered Defense

The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks. The following table summarizes the recommended PPE for handling 2-Hydroxyhexadecanal.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
General Use / Handling Small Quantities (<1g) Chemical Splash GogglesNitrile Gloves (Double-gloved recommended)Flame-Resistant Lab Coat, Long Pants, Closed-toe ShoesNot required inside a certified chemical fume hood .
Pouring / Handling Larger Quantities (>1g) Face Shield (worn over chemical splash goggles)Nitrile Gloves (Double-gloved)Chemical-Resistant Apron (worn over lab coat)Not required inside a certified chemical fume hood .
Spill Cleanup Face Shield (worn over chemical splash goggles)Heavy-duty Nitrile or Butyl Rubber GlovesChemical-Resistant Apron or disposable coverallsNIOSH-approved respirator with organic vapor cartridges.
Causality Behind PPE Choices:
  • Eye and Face Protection : Chemical splash goggles that form a seal around the eyes are mandatory to protect against accidental splashes of solutions or contact with fine powders.[5] For operations with a higher splash risk, such as transferring solutions or handling larger quantities, a full-face shield must be worn in addition to goggles to protect the entire face.[6][7]

  • Hand Protection : Nitrile gloves provide adequate protection against incidental splashes.[8][9] Double-gloving is a best practice to protect against tears and minimize contamination when removing the outer pair. It is critical to avoid latex gloves, as aldehydes can readily pass through them, offering little to no protection.[6]

  • Body Protection : A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes, forms the primary barrier.[8] For tasks involving larger volumes, a chemical-resistant apron provides an additional, impermeable layer of protection against splashes.[6]

  • Respiratory Protection : Due to its high molecular weight, 2-Hydroxyhexadecanal has low volatility. Therefore, all routine handling of this compound must be conducted within a certified chemical fume hood to contain any potential dust or aerosols, eliminating the need for respiratory protection.[8] A respirator is reserved for emergency situations like a major spill outside of a containment system.[4]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, procedural workflow is essential for minimizing risk. The following protocol outlines the key steps for safely handling 2-Hydroxyhexadecanal from initial preparation to final use.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_use Application & Cleanup A 1. Conduct Risk Assessment & Review SDS/Safety Info B 2. Assemble All Materials (Chemical, Solvents, Glassware) A->B C 3. Don Full PPE (Goggles, Gloves, Lab Coat) B->C D 4. Tare Balance & Weigh Chemical (Use anti-static weigh boat) C->D E 5. Add to Solvent in Glassware D->E F 6. Cap & Mix/Dissolve E->F G 7. Use Solution in Experiment F->G H 8. Collect All Waste (Liquid, Solid, Sharps) G->H I 9. Decontaminate Work Area (Wipe surfaces with appropriate solvent) H->I J 10. Doff PPE Correctly & Wash Hands Thoroughly I->J G cluster_waste Waste Generation Sources cluster_container Containerization cluster_disposal Final Disposal A Contaminated Solids (Gloves, Weigh Boats, Paper Towels) D Solid Hazardous Waste Container (Labeled, Double-bagged) A->D B Unused/Expired Chemical B->D C Liquid Solutions & Rinsate E Liquid Hazardous Waste Container (Labeled, Chemically-compatible, Sealed) C->E F Store in Satellite Accumulation Area (SAA) D->F E->F G Arrange Pickup by EHS F->G H Incineration by Licensed Facility G->H

Caption: Waste disposal workflow for 2-Hydroxyhexadecanal.

Step-by-Step Disposal Protocol:
  • Waste Identification : All materials that have come into contact with 2-Hydroxyhexadecanal are considered hazardous waste. This includes gloves, weigh boats, contaminated paper towels, and solutions.

  • Containerization :

    • Solid Waste : Place all contaminated solid waste into a designated, clearly labeled hazardous waste container. [10]It is good practice to double-bag these materials before placing them in the main container.

    • Liquid Waste : Collect all liquid waste, including experimental solutions and rinsate, in a sealable, chemically compatible liquid waste container (e.g., glass or polyethylene). [10]3. Labeling : Label all waste containers with "Hazardous Waste," the full chemical name "2-Hydroxyhexadecanal," and any known hazard symbols.

  • Storage : Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials. [11]The container should be kept in secondary containment to prevent spills.

  • Disposal : Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. The preferred method of disposal for organic compounds of this nature is incineration by a licensed waste management facility. [12]Do not pour 2-Hydroxyhexadecanal waste down the drain or dispose of it in regular trash. [10][13] By adhering to these rigorous safety, handling, and disposal protocols, you can effectively mitigate the risks associated with 2-Hydroxyhexadecanal, ensuring a safe and compliant laboratory environment.

References

  • ChemicalBook. (2026, January 13). 2-HYDROXYHEXADECANOIC ACID | 764-67-0.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18987871, 2-Hydroxyhexadecanal. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
  • State of Rhode Island Department of Environmental Management. (n.d.). Personal Protection Equipment (PPE).
  • Benchchem. (n.d.). Technical Support Center: Purification of Long-Chain Branched Aldehydes.
  • FooDB. (2010, April 8). Showing Compound (R)-2-Hydroxyhexadecanoic acid (FDB003058). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92836, 2-Hydroxyhexadecanoic acid. Retrieved from [Link]

  • Cyberlipid. (n.d.). Fatty aldehydes analysis.
  • Benchchem. (n.d.). Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • MilliporeSigma. (2026, February 13). Aldrich 464449 - SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 16-Hydroxyhexadecanoic acid.
  • MilliporeSigma. (2025, August 29). SAFETY DATA SHEET.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

  • Fisher Scientific. (2010, August 30). SAFETY DATA SHEET - 2-Hydroxy-4-methylbenzaldehyde.
  • GL Sciences Inc. (2014, September 24). SAFETY DATA SHEET - Hexadecanoic Acid.
  • International Labour Organization. (2011, August 2). Aldehydes and Ketals - ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - 16-Hydroxyhexadecanoic acid.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive.
  • TCI Chemicals. (2025, November 28). SAFETY DATA SHEET - 16-Hydroxyhexadecanoic Acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21488, 2-Hydroxydecanoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). RP-separation of long-chain aldehydes according to chain length....
  • Indian Institute of Science Bangalore. (2025, August 27). Personal Protective Equipment (PPE) Guidelines for Chemical Safety.
  • Agilent. (2024, February 28). Safety data sheet - Aldehydes Standard.
  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
  • National Center for Biotechnology Information. (n.d.). Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function. Retrieved from [Link]

  • RPS Group. (2022, September 29). Aldehydes exposure analysis.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Procedural Guide.
  • Benchchem. (n.d.). Proper Disposal of 2-Hydroxyisonicotinic Acid: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 6-amino-4-hydroxy-2H-chromen-2-one.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-Hydroxy-2-butanone: A Procedural Guide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyhexadecanal
Reactant of Route 2
Reactant of Route 2
2-Hydroxyhexadecanal
© Copyright 2026 BenchChem. All Rights Reserved.